(R)-CCG-1423
Description
Properties
IUPAC Name |
N-[1-(4-chloroanilino)-1-oxopropan-2-yl]oxy-3,5-bis(trifluoromethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClF6N2O3/c1-9(15(28)26-14-4-2-13(19)3-5-14)30-27-16(29)10-6-11(17(20,21)22)8-12(7-10)18(23,24)25/h2-9H,1H3,(H,26,28)(H,27,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSMXVSGJIDFLKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)Cl)ONC(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClF6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10369392 | |
| Record name | CCG-1423 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10369392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
285986-88-1 | |
| Record name | CCG-1423 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10369392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CCG-1423 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(R)-CCG-1423: A Deep Dive into its Mechanism of Action
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-CCG-1423 is a small molecule inhibitor that has garnered significant attention for its potent and specific effects on the RhoA (Ras homolog gene family, member A) signaling pathway. This pathway is a critical regulator of a multitude of cellular processes, including gene transcription, cell proliferation, migration, and apoptosis. Dysregulation of the RhoA pathway is implicated in various pathologies, most notably cancer metastasis and fibrosis. This technical guide provides a comprehensive overview of the molecular mechanism of action of this compound, with a focus on its primary targets, the downstream consequences of its inhibitory action, and the experimental evidence that underpins our current understanding.
Core Mechanism of Action: Targeting the MRTF-A/SRF Transcriptional Axis
The primary mechanism of action of CCG-1423 involves the disruption of the Myocardin-Related Transcription Factor A (MRTF-A) and Serum Response Factor (SRF) transcriptional co-activation complex.[1][2][3][4] Mechanistic studies have revealed that CCG-1423 acts downstream of RhoA activation and actin polymerization.[1][2]
The key molecular target of CCG-1423 is MRTF-A.[5][6][7] Specifically, CCG-1423 directly binds to the N-terminal basic domain (NB) of MRTF-A, which functions as its nuclear localization signal (NLS).[5][6][7] This interaction sterically hinders the binding of MRTF-A to the importin α/β1 heterodimer, a crucial step for the nuclear translocation of MRTF-A.[5][6][7] By preventing the nuclear import of MRTF-A, CCG-1423 effectively sequesters it in the cytoplasm, thereby inhibiting its ability to co-activate SRF-mediated gene transcription.[5][6][8]
It is important to note that the S-isomer of CCG-1423 exhibits a modestly but significantly higher inhibitory effect on MRTF-A mediated cellular events compared to the R-isomer.[5][6] This stereospecificity is correlated with a higher binding affinity of the S-isomer for MRTF-A.[5][6]
The inhibitory effect of CCG-1423 is specific to the MKL/SRF-dependent transcriptional activation, as it does not affect transcription induced by SRF-VP16 or GAL4-VP16 fusion proteins.[1][4] This indicates that CCG-1423 does not interfere with the DNA binding of SRF itself but rather with the recruitment or function of its coactivator, MRTF-A.[1][4]
Broader and Alternative Mechanisms of Action
While the inhibition of MRTF-A nuclear import is the most well-established mechanism, emerging evidence suggests that CCG-1423 may have additional molecular targets and broader cellular effects.
-
MICAL-2: CCG-1423 has been shown to bind to MICAL-2, an atypical actin-regulatory protein.[5][6] This interaction could indirectly affect nuclear actin dynamics, which in turn regulate MRTF-A activity.[9]
-
Pirin: Affinity isolation-based target identification efforts have identified pirin, an iron-dependent cotranscription factor, as a molecular target for the CCG-1423 series of compounds.[10]
-
Global Transcription: Recent studies suggest that CCG-1423 and its derivatives can have a more global effect on transcription by reducing RNA polymerase II elongation.[11][12][13]
Signaling Pathway
The following diagram illustrates the canonical RhoA/MRTF-A/SRF signaling pathway and the inhibitory point of this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. CCG-1423: a small-molecule inhibitor of RhoA transcriptional signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stereospecific Inhibitory Effects of CCG-1423 on the Cellular Events Mediated by Myocardin-Related Transcription Factor A | PLOS One [journals.plos.org]
- 6. Stereospecific Inhibitory Effects of CCG-1423 on the Cellular Events Mediated by Myocardin-Related Transcription Factor A - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RPEL proteins are the molecular targets for CCG-1423, an inhibitor of Rho signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacological Intervention of MKL/SRF signaling by CCG-1423 impedes Endothelial Cell Migration and Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of Pirin as a Molecular Target of the CCG-1423/CCG-203971 Series of Antifibrotic and Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.biologists.com [journals.biologists.com]
- 12. CCG-1423-derived compounds reduce global RNA synthesis and inhibit transcriptional responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
(R)-CCG-1423 Rho Pathway Inhibitor: A Technical Guide for Researchers
(R)-CCG-1423 is a potent and specific small molecule inhibitor of the Rho-associated protein kinase (ROCK)/myocardin-related transcription factor (MRTF)/serum response factor (SRF) signaling pathway. This guide provides an in-depth overview of its mechanism of action, key experimental data, and detailed protocols for its application in research settings.
Introduction
The Rho family of small GTPases, particularly RhoA, are critical regulators of the actin cytoskeleton and play a pivotal role in a multitude of cellular processes, including cell migration, proliferation, and gene transcription. Dysregulation of the Rho signaling pathway is implicated in various pathological conditions, most notably cancer metastasis and fibrosis. This compound has emerged as a valuable chemical probe to investigate the intricacies of this pathway and as a potential therapeutic lead. It acts downstream of RhoA, specifically targeting the transcriptional activation mediated by the MRTF-A/SRF complex.
Chemical Properties
This compound is the (R)-enantiomer of the compound CCG-1423. It is important to note that studies have shown the (S)-enantiomer of CCG-1423 to be more biologically active in inhibiting MRTF-A/SRF-mediated cellular events[1][2]. However, this compound is still widely used as a tool compound for studying the Rho pathway.
| Property | Value |
| IUPAC Name | N-(2-((4-chlorophenyl)amino)-1-methyl-2-oxoethoxy)-3,5-bis(trifluoromethyl)benzamide |
| CAS Number | 285986-88-1 (for racemic) |
| Molecular Formula | C₁₈H₁₃ClF₆N₂O₃ |
| Molecular Weight | 454.75 g/mol |
| Solubility | Soluble in DMSO |
Mechanism of Action
This compound exerts its inhibitory effect on the Rho signaling cascade at the level of transcriptional regulation. The canonical pathway involves the activation of RhoA, which in turn promotes the polymerization of globular actin (G-actin) into filamentous actin (F-actin). This process releases MRTF-A from its association with G-actin, allowing it to translocate to the nucleus. In the nucleus, MRTF-A forms a complex with SRF, a MADS-box transcription factor, to drive the expression of target genes containing the serum response element (SRE) in their promoters. These target genes are often involved in cytoskeletal dynamics, cell adhesion, and migration.
This compound is understood to disrupt this process by interfering with the nuclear accumulation of MRTF-A and/or its functional interaction with SRF, thereby preventing the transcription of SRF target genes[3][4][5].
Quantitative Data
The following table summarizes the reported inhibitory concentrations (IC50) of CCG-1423 in various assays and cell lines. It is important to note that the (R)-enantiomer-specific data is limited in the public domain, and much of the reported data is for the racemic mixture.
| Assay / Cell Line | IC50 | Reference |
| Rho-pathway selective SRE-luciferase reporter | 1.5 µM | [3] |
| LPA-stimulated DNA synthesis in PC-3 cells | ~1 µM | [4] |
| Growth of RhoC-overexpressing A375M2 melanoma cells | < 1 µM | [4] |
| Growth of PC-3 prostate cancer cells (with LPA) | 1 µM | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the activity of this compound.
Serum Response Element (SRE) Luciferase Reporter Assay
This assay is fundamental for quantifying the transcriptional activity of the MRTF-A/SRF complex.
Materials:
-
Cells (e.g., HEK293T, NIH3T3, or a cancer cell line of interest)
-
SRE-luciferase reporter plasmid (containing multiple SRE sites upstream of a luciferase gene)
-
Control reporter plasmid (e.g., Renilla luciferase) for normalization
-
Transfection reagent
-
This compound
-
Inducer of the Rho pathway (e.g., serum, LPA, or constitutively active RhoA plasmid)
-
Dual-luciferase reporter assay system
-
Luminometer
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 50-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the SRE-luciferase reporter plasmid and the control Renilla plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Inhibitor Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO). Pre-incubate for 1-2 hours.
-
Induction: Add the Rho pathway inducer (e.g., 10% FBS or 10 µM LPA) to the wells and incubate for an additional 6-24 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using the lysis buffer provided in the dual-luciferase reporter assay kit.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the assay kit's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percentage of inhibition relative to the induced vehicle control.
Western Blotting for Rho Pathway Proteins
Western blotting is used to assess the protein levels of key components of the Rho pathway.
Materials:
-
Cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-RhoA, anti-MRTF-A, anti-SRF, anti-GAPDH/β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing steps.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Transwell Cell Migration Assay
This assay measures the effect of this compound on cell migration towards a chemoattractant.
Materials:
-
Transwell inserts (typically with 8 µm pores)
-
24-well plates
-
Cells of interest
-
Serum-free medium
-
Chemoattractant (e.g., FBS, specific growth factors)
-
This compound
-
Cotton swabs
-
Fixation and staining reagents (e.g., methanol and crystal violet)
-
Microscope
Protocol:
-
Cell Preparation: Culture cells to sub-confluency. Harvest the cells and resuspend them in serum-free medium.
-
Assay Setup: Place the Transwell inserts into the wells of a 24-well plate. Add medium containing a chemoattractant to the lower chamber.
-
Cell Seeding: Add the cell suspension, pre-treated with various concentrations of this compound or vehicle, to the upper chamber of the inserts.
-
Incubation: Incubate the plate at 37°C in a CO₂ incubator for a period sufficient for cell migration (e.g., 12-48 hours, depending on the cell type).
-
Removal of Non-migrated Cells: Carefully remove the medium from the upper chamber and gently wipe the inside of the insert with a cotton swab to remove non-migrated cells.
-
Fixation and Staining: Fix the migrated cells on the underside of the membrane with methanol and then stain with crystal violet.
-
Imaging and Quantification: Wash the inserts and allow them to dry. Image the stained cells using a microscope. Count the number of migrated cells in several random fields of view.
-
Data Analysis: Calculate the average number of migrated cells per field and normalize to the vehicle control.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for investigating the effects of this compound.
Conclusion
This compound is a valuable pharmacological tool for dissecting the complexities of the Rho/MRTF/SRF signaling pathway. Its ability to specifically inhibit this pathway at the level of transcription makes it a powerful reagent for studying cellular processes regulated by actin dynamics and for exploring potential therapeutic strategies in diseases characterized by aberrant Rho signaling. Careful experimental design and adherence to detailed protocols, such as those outlined in this guide, are crucial for obtaining robust and reproducible data.
References
- 1. Stereospecific Inhibitory Effects of CCG-1423 on the Cellular Events Mediated by Myocardin-Related Transcription Factor A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stereospecific Inhibitory Effects of CCG-1423 on the Cellular Events Mediated by Myocardin-Related Transcription Factor A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
(R)-CCG-1423: A Technical Guide to its Inhibition of MRTF-A/SRF-Mediated Transcription
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the small molecule inhibitor, (R)-CCG-1423, and its role in the modulation of Myocardin-Related Transcription Factor-A (MRTF-A) and Serum Response Factor (SRF) mediated gene transcription. This pathway is a critical regulator of cellular processes, including cytoskeletal dynamics, cell migration, and fibrosis, making it a significant target for therapeutic intervention in various diseases such as cancer and fibrotic disorders. This document details the mechanism of action of this compound, presents its pharmacological data, outlines key experimental protocols for its study, and provides visual representations of the pertinent signaling pathways and experimental workflows.
Introduction
The MRTF-A/SRF signaling pathway is a key mechanotransduction cascade that translates changes in actin cytoskeletal dynamics into transcriptional responses. This pathway is integral to a host of physiological and pathological processes. Pathological activation of this pathway is implicated in the progression of various diseases, including fibrosis and cancer metastasis.[1][2] this compound is a potent and specific small molecule inhibitor of this pathway, acting downstream of RhoA activation.[3][4] It has emerged as a valuable tool for dissecting the roles of MRTF-A/SRF signaling and as a lead compound for the development of novel therapeutics.
Mechanism of Action of this compound
This compound exerts its inhibitory effect on the MRTF-A/SRF signaling pathway by preventing the nuclear translocation of MRTF-A.[5] Under basal conditions, MRTF-A is sequestered in the cytoplasm through its association with globular actin (G-actin).[2] Upon RhoA activation, which can be triggered by various upstream signals such as lysophosphatidic acid (LPA) and transforming growth factor-beta (TGF-β), actin polymerization is stimulated.[3][6] This leads to a depletion of the cytoplasmic G-actin pool, causing the dissociation of G-actin from MRTF-A. Freed from G-actin, MRTF-A exposes a nuclear localization signal (NLS) and translocates to the nucleus. Inside the nucleus, MRTF-A acts as a transcriptional co-activator by binding to SRF, a MADS-box transcription factor. The MRTF-A/SRF complex then binds to serum response elements (SREs) in the promoter regions of target genes, driving the expression of genes involved in cytoskeletal organization, cell motility, and extracellular matrix production.[7]
This compound is believed to directly or indirectly interfere with the interaction between MRTF-A and the nuclear import machinery, thereby preventing its accumulation in the nucleus and subsequent activation of SRF-mediated transcription.[7]
Signaling Pathway
The signaling pathway leading to MRTF-A/SRF activation and its inhibition by this compound is depicted below.
Caption: MRTF-A/SRF Signaling Pathway and Inhibition by this compound.
Quantitative Data
The inhibitory activity of this compound and its racemic form has been quantified in various assays. The following table summarizes key pharmacological data.
| Compound | Assay | Cell Line | IC50 / EC50 | Reference |
| CCG-1423 | Rho-pathway selective serum response element-luciferase reporter | PC-3 | 1.5 µM | [8] |
| CCG-1423 | LPA-induced DNA synthesis | PC-3 | < 1 µM | [3] |
| CCG-1423 | Inhibition of cell growth (LPA-stimulated) | PC-3 | ~1 µM | [8] |
| CCG-1423 | Inhibition of RhoC-overexpressing melanoma cell growth | A375M2, SK-Mel-147 | nanomolar range | [3] |
Experimental Protocols
Serum Response Element (SRE) Luciferase Reporter Assay
This assay is fundamental for quantifying the transcriptional activity of the MRTF-A/SRF pathway and assessing the inhibitory potential of compounds like this compound.
Materials:
-
HEK293 or other suitable cell line
-
SRE-luciferase reporter plasmid (containing multiple copies of the SRE upstream of a luciferase gene)
-
Control plasmid (e.g., Renilla luciferase) for normalization
-
Transfection reagent
-
This compound
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Seed cells in a 96-well plate to achieve 70-80% confluency on the day of transfection.
-
Co-transfect cells with the SRE-luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
After 24 hours, replace the medium with a serum-free medium to starve the cells for 16-24 hours.
-
Treat the cells with various concentrations of this compound or vehicle control (e.g., DMSO) for 1-2 hours.
-
Stimulate the cells with an agonist of the RhoA pathway (e.g., 10% Fetal Bovine Serum or 10 µM LPA) for 6-8 hours.
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.
-
Normalize the SRE-luciferase activity to the control luciferase activity. Calculate the percentage of inhibition relative to the stimulated vehicle control.
MRTF-A Nuclear Translocation Assay
This immunofluorescence-based assay visualizes and quantifies the subcellular localization of MRTF-A.
Materials:
-
Fibroblasts or other adherent cells
-
This compound
-
Stimulus (e.g., TGF-β or LPA)
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against MRTF-A
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope
Protocol:
-
Seed cells on glass coverslips in a 24-well plate.
-
Once attached, starve the cells in a serum-free medium for 16-24 hours.
-
Pre-treat the cells with this compound or vehicle for 1-2 hours.
-
Stimulate the cells with the desired agonist for the appropriate time (e.g., 30-60 minutes).
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Block non-specific antibody binding with 5% BSA in PBS for 1 hour.
-
Incubate with the primary anti-MRTF-A antibody overnight at 4°C.
-
Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio in multiple cells per condition.
Western Blotting for MRTF-A and SRF Target Genes
This technique is used to measure the protein levels of MRTF-A, SRF, and their downstream targets.
Materials:
-
Cell lysates
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-MRTF-A, anti-SRF, anti-α-SMA, anti-CTGF)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Prepare cell lysates from treated and untreated cells.
-
Determine protein concentration using a standard protein assay (e.g., BCA assay).
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Experimental and Logical Workflows
High-Throughput Screening for MRTF-A/SRF Inhibitors
The discovery of this compound was the result of a high-throughput screening campaign. The general workflow for such a screen is outlined below.
Caption: High-Throughput Screening Workflow for MRTF-A/SRF Inhibitors.
Logical Flow for Validating this compound as an MRTF-A/SRF Inhibitor
The validation of a hit compound like this compound follows a logical progression of experiments to confirm its mechanism of action.
References
- 1. selleckchem.com [selleckchem.com]
- 2. journals.biologists.com [journals.biologists.com]
- 3. CCG-1423: a small-molecule inhibitor of RhoA transcriptional signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Pharmacological Intervention of MKL/SRF signaling by CCG-1423 impedes Endothelial Cell Migration and Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
(R)-CCG-1423: A Technical Guide to a Rho/MRTF/SRF Pathway Inhibitor
CAS Number: 285986-88-1
This technical guide provides an in-depth overview of (R)-CCG-1423, a potent and specific small molecule inhibitor of the RhoA/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) signaling pathway. This document is intended for researchers, scientists, and drug development professionals interested in the experimental application and mechanism of action of this compound.
Core Concepts and Mechanism of Action
This compound is a valuable chemical probe for studying cellular processes regulated by the Rho family of small GTPases, which are pivotal in signal transduction pathways controlling cell proliferation, migration, and gene expression. The compound's primary mechanism of action is the inhibition of the transcriptional activity mediated by the MRTF/SRF complex.
The RhoA signaling cascade is initiated by various extracellular stimuli, leading to the activation of RhoA. This activation promotes the polymerization of globular actin (G-actin) into filamentous actin (F-actin). In quiescent cells, MRTF-A (also known as MKL1) is sequestered in the cytoplasm through its association with G-actin. The depletion of the cytoplasmic G-actin pool, caused by F-actin polymerization, liberates MRTF-A, allowing it to translocate into the nucleus.
Once in the nucleus, MRTF-A acts as a transcriptional co-activator for SRF, a MADS-box transcription factor. The MRTF-A/SRF complex then binds to serum response elements (SREs) in the promoter regions of target genes, driving the expression of genes involved in cytoskeletal dynamics, cell adhesion, and proliferation.
This compound exerts its inhibitory effect by preventing the nuclear accumulation of MRTF-A. Mechanistic studies suggest that CCG-1423 binds to the N-terminal basic domain of MRTF-A, which contains the nuclear localization signal (NLS). This interaction likely masks the NLS, thereby inhibiting its recognition by importin-α/β and subsequent nuclear import. By sequestering MRTF-A in the cytoplasm, this compound effectively uncouples RhoA signaling from SRF-mediated gene transcription.
Quantitative Data
The following tables summarize the reported in vitro and in vivo activities of this compound.
Table 1: In Vitro Biological Activity of this compound
| Assay Type | Cell Line | Stimulus/Condition | IC50 / Effective Concentration | Reference |
| SRE.L Luciferase Reporter | PC-3 | Gα13Q226L | ~1-5 µM | [1] |
| SRE.L Luciferase Reporter | PC-3 | - | 1.5 µM | [2] |
| DNA Synthesis (BrdU) | PC-3 | 100 µM LPA | <1 µM | [1][3] |
| Cell Growth | PC-3 | 30 µM LPA | ~1 µM | [2] |
| Cell Growth | A375M2 (High RhoC) | 30 µM LPA | Nanomolar range | [3] |
| Cell Growth | SK-Mel-147 (High RhoC) | 30 µM LPA | Nanomolar range | [3] |
| Cell Growth | A375 (Low RhoC) | 30 µM LPA | Less active | [3] |
| Cell Growth | SK-Mel-28 (Low RhoC) | 30 µM LPA | Less active | [3] |
| Apoptosis | A375M2 vs A375 | 3 µM CCG-1423 for 25h | Selective stimulation in A375M2 | [2] |
| Cell Invasion (Matrigel) | PC-3 | - | 10 µM (71% inhibition) | [2] |
| Cord Formation | HmVEC | - | Significant reduction at ≥1 µM |
Table 2: In Vivo Activity of this compound
| Animal Model | Dosing Regimen | Observed Effects | Reference |
| High-Fat Diet-fed Mice | 0.15 mg/kg, i.p. daily for 2 weeks | Improved glucose tolerance and reduced insulin levels | [2] |
| Mouse Model | Single intraperitoneal administration | Reached maximal concentration in plasma and brain at 0.5h, maintained for up to 15h | [4] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
RhoA-Mediated SRF-Luciferase Reporter Assay
This assay quantifies the transcriptional activity of SRF in response to RhoA pathway activation.
Materials:
-
PC-3 cells
-
SRE.L (Serum Response Element-Luciferase) reporter plasmid (lacking ternary complex factor binding sites)
-
Constitutively active Gα13Q226L expression plasmid
-
pRL-TK (Renilla luciferase) plasmid (for normalization)
-
Transfection reagent (e.g., Lipofectamine 2000)
-
This compound
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Protocol:
-
Seed PC-3 cells in 96-well plates at a density that will result in 70-80% confluency at the time of transfection.
-
Co-transfect the cells with the SRE.L reporter plasmid, the Gα13Q226L expression plasmid, and the pRL-TK plasmid using a suitable transfection reagent according to the manufacturer's instructions. A typical ratio would be 30 ng SRE.L, 1 ng Gα13Q226L, and 7 ng pRL-TK per well.[1]
-
After 4-6 hours of transfection, replace the medium with serum-free medium containing various concentrations of this compound or vehicle control (e.g., DMSO).
-
Incubate the cells for 18-19 hours.[1]
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a Dual-Luciferase Reporter Assay System and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Calculate the IC50 value of this compound by plotting the normalized luciferase activity against the log of the compound concentration and fitting the data to a four-parameter logistic curve.
LPA-Stimulated DNA Synthesis (BrdU Incorporation) Assay
This assay measures the effect of this compound on cell proliferation by quantifying the incorporation of the thymidine analog BrdU into newly synthesized DNA.
Materials:
-
PC-3 cells
-
Lysophosphatidic acid (LPA)
-
This compound
-
BrdU Labeling Reagent
-
Fixing/Denaturing solution
-
Anti-BrdU antibody (e.g., peroxidase-conjugated)
-
Substrate for peroxidase (e.g., TMB)
-
Stop solution
-
Microplate reader
Protocol:
-
Seed PC-3 cells in a 96-well plate and serum-starve for 24 hours to synchronize the cell cycle.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for 1 hour.
-
Stimulate the cells with 100 µM LPA in the continued presence of this compound.[1]
-
After 24 hours of stimulation, add BrdU labeling reagent to each well and incubate for an additional 2-4 hours.
-
Remove the labeling medium and fix and denature the cellular DNA according to the manufacturer's protocol for the BrdU assay kit.
-
Add the anti-BrdU antibody and incubate to allow binding to the incorporated BrdU.
-
Wash the wells and add the substrate solution.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
The absorbance is directly proportional to the amount of DNA synthesis.
Matrigel Invasion Assay
This assay assesses the ability of cancer cells to invade through a basement membrane matrix, a key step in metastasis.
Materials:
-
PC-3 cells
-
Matrigel-coated transwell inserts (e.g., 8 µm pore size)
-
Serum-free medium and medium with chemoattractant (e.g., 10% FBS)
-
This compound
-
Cotton swabs
-
Fixing solution (e.g., methanol)
-
Staining solution (e.g., crystal violet)
-
Microscope
Protocol:
-
Rehydrate the Matrigel-coated inserts with serum-free medium.
-
Harvest PC-3 cells and resuspend them in serum-free medium containing various concentrations of this compound or vehicle control.
-
Seed the cell suspension into the upper chamber of the transwell inserts.
-
Add medium containing a chemoattractant to the lower chamber.
-
Incubate for 24-48 hours to allow for cell invasion.
-
After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol.
-
Stain the fixed cells with crystal violet.
-
Wash the inserts and allow them to air dry.
-
Count the number of stained, invaded cells in several fields of view under a microscope.
-
Compare the number of invaded cells in the this compound-treated groups to the control group.
Synthesis of this compound
A general synthetic scheme for CCG-1423 analogs has been reported.[5] The synthesis typically involves the coupling of a substituted aniline with a protected amino acid, followed by deprotection and a second amidation with a substituted benzoic acid. For the synthesis of the specific (R)-enantiomer, a chiral starting material or a chiral separation step would be required. A reported synthesis of the S-isomer of CCG-1423 involves a multi-step process starting from a chiral precursor.[6] Researchers should refer to the primary literature for detailed synthetic procedures.
Conclusion
This compound is a well-characterized and potent inhibitor of the RhoA/MRTF/SRF signaling pathway. Its specific mechanism of action, involving the inhibition of MRTF-A nuclear import, makes it an invaluable tool for dissecting the roles of this pathway in various physiological and pathological processes, including cancer progression, fibrosis, and metabolic disorders. The data and protocols provided in this guide are intended to facilitate the effective use of this compound in research and drug discovery endeavors.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CCG-1423: a small-molecule inhibitor of RhoA transcriptional signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design and synthesis of tag-free photoprobes for the identification of the molecular target for CCG-1423, a novel inhibitor of the Rho/MKL1/SRF signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
(R)-CCG-1423: A Potent Inhibitor of Cancer Metastasis Targeting the RhoA-MKL1-SRF Signaling Pathway
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Metastasis remains the primary driver of cancer-related mortality, creating an urgent need for therapeutic agents that can effectively target the molecular machinery governing cancer cell dissemination. (R)-CCG-1423 has emerged as a promising small molecule inhibitor that demonstrates significant anti-metastatic properties by specifically targeting the RhoA-MKL1-SRF signaling pathway. This pathway is a critical regulator of gene transcription programs essential for cell migration, invasion, and proliferation. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its effects on cancer metastasis, detailed experimental protocols for its evaluation, and a summary of its derivatives and clinical context.
Mechanism of Action: Disrupting the Metastatic Cascade at the Transcriptional Level
This compound exerts its anti-metastatic effects by inhibiting the transcriptional activity of the Serum Response Factor (SRF)[1][2]. SRF's activity is regulated by the co-activator Myocardin-Related Transcription Factor A (MKL1), whose nuclear translocation is dependent on RhoA-mediated actin polymerization[1][2].
The signaling cascade begins with the activation of RhoA, a small GTPase frequently overexpressed in various cancers. Activated RhoA promotes the polymerization of globular actin (G-actin) into filamentous actin (F-actin). This process releases MKL1 from its sequestration in the cytoplasm by G-actin, allowing it to translocate to the nucleus. In the nucleus, MKL1 binds to SRF, forming a complex that drives the transcription of genes crucial for metastasis, including those involved in cytoskeletal dynamics, cell adhesion, and migration[1][2][3].
This compound is believed to act downstream of RhoA, specifically by preventing the MKL1/SRF-dependent transcriptional activation[1][2]. Evidence suggests that it may interfere with the nuclear import of MKL1 or the recruitment of the transcriptional machinery by the MKL1/SRF complex[4].
dot
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Quantifying spontaneous metastasis in a syngeneic mouse melanoma model using real time PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic Optimization of CCG-203971: Novel Inhibitors of the Rho/MRTF/SRF Transcriptional Pathway as Potential Antifibrotic Therapeutics for Systemic Scleroderma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Pirin as a Molecular Target of the CCG-1423/CCG-203971 Series of Antifibrotic and Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
(R)-CCG-1423 in Fibrosis Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibrosis, a pathological process characterized by the excessive deposition of extracellular matrix (ECM), leads to the scarring and hardening of tissues, ultimately causing organ dysfunction and failure. A key cellular player in fibrosis is the myofibroblast, a specialized fibroblast phenotype responsible for excessive ECM production. The differentiation of fibroblasts into myofibroblasts is a critical event in the progression of fibrotic diseases. (R)-CCG-1423 has emerged as a valuable small molecule inhibitor in fibrosis research, primarily by targeting the signaling pathways that govern myofibroblast activation. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its application in preclinical fibrosis models, complete with experimental protocols and quantitative data.
Mechanism of Action: Targeting the Rho/MRTF/SRF Pathway and Beyond
This compound is a potent inhibitor of the Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) signaling pathway, a central axis in the regulation of gene expression programs that drive myofibroblast differentiation and function.[1][2][3]
The Canonical Rho/MRTF/SRF Pathway:
The activation of this pathway is initiated by various profibrotic stimuli, including transforming growth factor-beta (TGF-β) and mechanical stress. These stimuli activate the small GTPase RhoA, which in turn promotes the polymerization of globular actin (G-actin) into filamentous actin (F-actin). In quiescent cells, MRTF-A (also known as MKL1) is sequestered in the cytoplasm through its association with G-actin. The depletion of the cytoplasmic G-actin pool, due to its incorporation into F-actin, liberates MRTF-A. Freed MRTF-A then translocates to the nucleus, where it acts as a transcriptional co-activator for SRF. The MRTF-A/SRF complex binds to serum response elements (SREs) in the promoter regions of target genes, driving the expression of key fibrotic and cytoskeletal proteins, such as alpha-smooth muscle actin (α-SMA) and type I collagen (COL1A1).[3]
Inhibition by this compound:
This compound exerts its anti-fibrotic effects by directly interfering with this pathway. It has been shown to bind to the N-terminal basic domain of MRTF-A, which functions as a nuclear localization signal (NLS).[4] This binding event physically obstructs the interaction between MRTF-A and importin α/β1, the protein complex responsible for transporting MRTF-A into the nucleus.[4] By preventing the nuclear accumulation of MRTF-A, this compound effectively blocks the transcription of SRF-dependent pro-fibrotic genes.[4][5]
A Novel Target: Pirin
More recent research has identified an additional molecular target for the CCG-1423 series of compounds: Pirin.[6][7][8] Pirin is an iron-dependent nuclear protein that functions as a transcriptional co-regulator.[6] Studies have shown that CCG-1423 and its analogs can bind to Pirin, and modulation of Pirin levels affects MRTF-A nuclear localization and TGF-β-induced pro-fibrotic gene expression.[6] The exact mechanism by which Pirin influences the Rho/MRTF/SRF pathway is still under investigation, but it is suggested that Pirin may be part of a larger transcriptional complex involving MRTF-A and SRF.[6]
Data Presentation: Quantitative Effects of this compound and Analogs
The following tables summarize the quantitative data on the effects of this compound and its second-generation analogs, CCG-100602 and CCG-203971, in various in vitro and in vivo models of fibrosis.
Table 1: In Vitro Efficacy of CCG Compounds
| Compound | Assay | Cell Type | Treatment | IC₅₀ / Effect | Reference |
| This compound | Rho-pathway selective SRE-luciferase reporter | PC-3 | 24 h | 1.5 µM | [9] |
| α-SMA protein expression | Human colonic myofibroblasts (CCD-18co) | 1 ng/mL TGF-β + CCG-1423 (1 and 3 µM) | Repressed expression | [3] | |
| Collagen I protein expression | Human colonic myofibroblasts (CCD-18co) | 1 ng/mL TGF-β + CCG-1423 (1 and 3 µM) | Repressed expression | [3] | |
| ACTA2 mRNA expression | Human colonic myofibroblasts (CCD-18co) | 1 ng/mL TGF-β + CCG-1423 | Significantly repressed | [3] | |
| COL1A1 mRNA expression | Human colonic myofibroblasts (CCD-18co) | 1 ng/mL TGF-β + CCG-1423 | Significantly repressed | [3] | |
| CCG-100602 | α-SMA protein expression | Human colonic myofibroblasts (CCD-18co) | 1 ng/mL TGF-β + CCG-100602 (17.5 and 25 µM) | Reduced to untreated levels | [3] |
| Collagen I protein expression | Human colonic myofibroblasts (CCD-18co) | 1 ng/mL TGF-β + CCG-100602 (17.5 and 25 µM) | Reduced to untreated levels | [3] | |
| CCG-203971 | α-SMA protein expression | Human colonic myofibroblasts (CCD-18co) | 1 ng/mL TGF-β + CCG-203971 (17.5 and 25 µM) | Reduced to untreated levels | [3] |
| Collagen I protein expression | Human colonic myofibroblasts (CCD-18co) | 1 ng/mL TGF-β + CCG-203971 (17.5 and 25 µM) | Reduced to untreated levels | [3] | |
| α-SMA protein expression (IC₅₀) | SSc patient-derived dermal fibroblasts | 72 h | ~3 µM | [3] |
Table 2: In Vivo Efficacy of CCG-1423 in a Bleomycin-Induced Pulmonary Fibrosis Model
| Animal Model | Treatment | Dosing Regimen | Readout | Result | Reference |
| C57BL/6 Mice | Myofibroblast-targeted nanoparticles containing CCG-1423 | 3 mg/kg CCG-1423 equivalent, intravenous injection | Lung Hydroxyproline Content | Reduction in fibrosis compared to controls | [10] |
| C57BL/6 Mice | Free CCG-1423 | 0.15 mg/kg, intraperitoneal injection, once daily for two weeks | Glucose tolerance and insulin levels in HFD-fed mice | Improved glucose tolerance and reduced insulin levels | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in fibrosis research involving this compound.
In Vitro Experimental Workflow
Immunofluorescence Staining for MRTF-A Nuclear Translocation
Objective: To visualize and quantify the effect of this compound on the nuclear translocation of MRTF-A in fibroblasts.
Materials:
-
Fibroblasts (e.g., NIH/3T3 or primary human lung fibroblasts)
-
Glass coverslips
-
Cell culture medium
-
TGF-β1 (recombinant human)
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (0.1-0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% normal goat serum in PBS with 0.1% Triton X-100)
-
Primary antibody: anti-MRTF-A antibody (e.g., Santa Cruz Biotechnology, sc-21558, 1:50 dilution)[11]
-
Secondary antibody: Alexa Fluor-conjugated secondary antibody (e.g., Alexa Fluor 568 goat anti-rabbit IgG, 1:500 dilution)[11]
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Protocol:
-
Cell Seeding: Seed fibroblasts onto sterile glass coverslips in a 24-well plate at a density that will result in 70-80% confluency at the time of the experiment.
-
Serum Starvation: Once cells are attached, serum-starve them overnight in a low-serum medium (e.g., 0.5% FBS) to synchronize the cells.
-
Treatment:
-
Pre-treat the cells with the desired concentration of this compound (e.g., 1-10 µM) or vehicle control (DMSO) for 1-2 hours.
-
Stimulate the cells with a pro-fibrotic agent, such as TGF-β1 (e.g., 5 ng/mL), for a specified time (e.g., 2 hours).[11]
-
-
Fixation:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Incubate the cells with permeabilization buffer for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the cells with blocking buffer for 1 hour at room temperature to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the anti-MRTF-A primary antibody in the blocking buffer.
-
Incubate the cells with the primary antibody solution overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorescently labeled secondary antibody in the blocking buffer.
-
Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash the cells three times with PBS for 5 minutes each.
-
Incubate the cells with DAPI solution for 5 minutes to stain the nuclei.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto glass slides using an anti-fade mounting medium.
-
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence microscope.
-
Capture images of the DAPI (blue) and MRTF-A (red) channels.
-
Quantify the nuclear to cytoplasmic fluorescence intensity ratio of MRTF-A to determine the extent of nuclear translocation.
-
Quantitative PCR (qPCR) for Fibrotic Gene Expression
Objective: To quantify the effect of this compound on the mRNA expression of key fibrotic genes, such as ACTA2 (α-SMA) and COL1A1.
Materials:
-
Treated fibroblast cell lysates
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
qPCR instrument
-
Primers for target genes (ACTA2, COL1A1) and a housekeeping gene (e.g., GAPDH)
Primer Sequences (Human):
| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') |
| ACTA2 | GTGTTGCCCCTGAAGAGCAT | GGCAGGAATGATTTGGAAAGG |
| COL1A1 | GAGGGCCAAGACGAAGACATC | CAGATCACGTCATCGCACAAC |
| GAPDH | GAAGGTGAAGGTCGGAGTCA | GAAGATGGTGATGGGATTTC |
Protocol:
-
RNA Extraction: Extract total RNA from the treated and control fibroblast samples using a commercial RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a cDNA synthesis kit.
-
qPCR Reaction Setup:
-
Prepare the qPCR reaction mix containing the qPCR master mix, forward and reverse primers for the target gene or housekeeping gene, and the cDNA template.
-
Set up the reactions in a 96-well qPCR plate. Include no-template controls for each primer set.
-
-
qPCR Run:
-
Perform the qPCR reaction in a real-time PCR detection system using a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt = Cttarget - Cthousekeeping).
-
Calculate the relative fold change in gene expression using the 2-ΔΔCt method, comparing the treated samples to the vehicle control.
-
In Vivo Experimental Workflow
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Myofibroblast-specific inhibition of the Rho kinase-MRTF-SRF pathway using nanotechnology for the prevention of pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Rho/MRTF/SRF Inhibitors Block Matrix-stiffness and TGF-β–Induced Fibrogenesis in Human Colonic Myofibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RPEL Proteins Are the Molecular Targets for CCG-1423, an Inhibitor of Rho Signaling | PLOS One [journals.plos.org]
- 5. Stereospecific Inhibitory Effects of CCG-1423 on the Cellular Events Mediated by Myocardin-Related Transcription Factor A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of Pirin as a Molecular Target of the CCG-1423/CCG-203971 Series of Antifibrotic and Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Identification of Pirin as a Molecular Target of the CCG-1423/CCG-203971 Series of Antifibrotic and Antimetastatic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. journals.physiology.org [journals.physiology.org]
- 11. Immunofluorescence staining [bio-protocol.org]
Methodological & Application
(R)-CCG-1423: Application Notes and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-CCG-1423 is a stereoisomer of the small molecule inhibitor CCG-1423, which targets the RhoA/Myocardin-Related Transcription Factor (MRTF-A)/Serum Response Factor (SRF) signaling pathway.[1] This pathway is a critical regulator of various cellular processes, including gene expression, cell migration, proliferation, and apoptosis.[1][2] Dysregulation of the RhoA pathway is implicated in various pathologies, particularly in cancer metastasis and fibrosis.[1][3] this compound serves as a valuable research tool for investigating the roles of the RhoA signaling cascade and as a potential lead compound for therapeutic development.[4][5] This document provides detailed application notes and experimental protocols for the use of this compound in a research setting.
Mechanism of Action
CCG-1423 and its stereoisomers act downstream of RhoA GTPase.[4][6] The mechanism involves the inhibition of MRTF-A nuclear import, which in turn prevents its interaction with the transcription factor SRF.[2][7] This blockage of the MRTF-A/SRF transcriptional complex leads to the downregulation of target gene expression, thereby affecting various cellular functions.[4][8] It is noteworthy that the (S)-isomer of CCG-1423 has been reported to be more potent than the (R)-isomer in inhibiting MRTF-A-dependent cellular events.[1][2]
Signaling Pathway
Caption: The RhoA/MRTF-A/SRF signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
| Assay Type | Cell Line | Treatment/Stimulus | This compound Concentration | Observed Effect | Reference |
| DNA Synthesis | PC-3 (Prostate Cancer) | Lysophosphatidic Acid (LPA) | < 1 µM | Potent inhibition of LPA-induced DNA synthesis. | [4] |
| Cell Growth | A375M2 & SK-Mel-147 (Melanoma, high RhoC) | LPA (30 µM) | 300 nM | Inhibition of cell growth. | [8] |
| Cell Growth | A375 & SK-Mel-28 (Melanoma, low RhoC) | LPA (30 µM) | 300 nM | Less active in inhibiting cell growth compared to high RhoC lines. | [4] |
| Apoptosis | A375M2 (Melanoma, high RhoC) | - | 3 µM | Selective stimulation of apoptosis. | [4][9] |
| Apoptosis | A375 (Parental Melanoma) | - | 3 µM | Less effect on apoptosis compared to A375M2. | [4] |
| Cell Invasion | PC-3 (Prostate Cancer) | - | 3 µM | ~90% inhibition of Rho-dependent invasion. | [10] |
| SRF-Luciferase Reporter | PC-3 | Gα13Q226L | 10 µM | Inhibition of SRE.L activation. | [6] |
| Angiogenesis (Cord Formation) | HmVEC | - | 1-5 µM | Dose-dependent inhibition of cord formation. | [11] |
| Fibrogenesis | Human Colonic Myofibroblasts | TGF-β | 17.5-25 µM | Repression of ACTA2 (α-SMA) transcription. | [3] |
Experimental Protocols
General Guidelines for this compound Preparation
This compound is typically soluble in DMSO to concentrations up to 100 mM. For cell-based assays, prepare a concentrated stock solution in sterile DMSO. Subsequent dilutions should be made in the appropriate cell culture medium to achieve the desired final concentration. Ensure the final DMSO concentration in the culture medium is consistent across all experimental conditions (including vehicle controls) and is typically kept below 0.1% to avoid solvent-induced cytotoxicity.
SRF-Mediated Transcription Assay (Luciferase Reporter Assay)
This assay measures the transcriptional activity of SRF, which is a downstream target of the RhoA pathway.
Materials:
-
PC-3 cells (or other suitable cell line)
-
Serum Response Element (SRE)-luciferase reporter plasmid (SRE.L)
-
Control reporter plasmid (e.g., pRL-TK Renilla luciferase)
-
Expression plasmid for a RhoA pathway activator (e.g., constitutively active Gα13Q226L)
-
Transfection reagent
-
This compound
-
Dual-luciferase reporter assay system
-
Luminometer
Protocol:
-
Cell Seeding: Seed PC-3 cells in a 24-well plate at a density that will result in 50-70% confluency on the day of transfection.
-
Transfection: Co-transfect the cells with the SRE.L reporter plasmid, the control pRL-TK plasmid, and the Gα13Q226L expression plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Serum Starvation: After 4-6 hours of transfection, replace the medium with serum-free medium.
-
Treatment: Add this compound at various concentrations (e.g., 0.1 to 10 µM) or vehicle (DMSO) to the cells.
-
Incubation: Incubate the cells for 18-24 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided with the dual-luciferase assay kit.
-
Luminometry: Measure both firefly (SRE.L) and Renilla (pRL-TK) luciferase activities using a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Express the results as a percentage of the activity in vehicle-treated control cells.
Cell Proliferation Assay (WST-1 Assay)
This assay assesses the effect of this compound on cell viability and proliferation.
Materials:
-
A375M2 and A375 cells (or other relevant cell lines)
-
96-well plates
-
Laminin-coated plates (optional, can enhance attachment for some cell types)
-
Serum-free medium
-
LPA (Lysophosphatidic acid)
-
This compound
-
WST-1 reagent
-
Microplate reader
Protocol:
-
Cell Seeding: Plate 2,000 cells per well in a 96-well plate.[8]
-
Cell Attachment: Allow cells to attach for 24 hours in their normal growth medium.
-
Treatment: Replace the medium with serum-free medium containing 30 µM LPA with or without various concentrations of this compound (e.g., 300 nM).[8]
-
Incubation: Incubate the cells for a specified period (e.g., 8 days). Refresh the medium with LPA and this compound every 3-4 days.[8]
-
WST-1 Addition: Add WST-1 reagent to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Background-subtract the absorbance readings and express the data as a percentage of the vehicle-treated control.
Cell Invasion Assay (Matrigel Invasion Assay)
This assay evaluates the effect of this compound on the invasive potential of cancer cells.
Materials:
-
PC-3 cells
-
Matrigel-coated invasion chambers (e.g., Boyden chambers with 8 µm pore size)
-
Serum-free medium
-
Medium with chemoattractant (e.g., 10% FBS)
-
This compound
-
Cotton swabs
-
Cell stain (e.g., Crystal Violet or Diff-Quik)
-
Microscope
Protocol:
-
Chamber Rehydration: Rehydrate the Matrigel-coated inserts with serum-free medium for 2 hours at 37°C.
-
Cell Preparation: Harvest PC-3 cells and resuspend them in serum-free medium containing different concentrations of this compound (e.g., 1-10 µM) or vehicle.
-
Cell Seeding: Add the cell suspension to the upper chamber of the inserts.
-
Chemoattractant Addition: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubation: Incubate the chambers for 24-48 hours at 37°C.
-
Removal of Non-invasive Cells: Carefully remove the non-invasive cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the invasive cells on the lower surface of the membrane with methanol and stain with Crystal Violet.
-
Cell Counting: Count the number of stained, invaded cells in several microscopic fields per insert.
-
Data Analysis: Express the results as the average number of invaded cells per field or as a percentage of the vehicle-treated control.
Caption: Workflow for a Matrigel cell invasion assay.
Apoptosis Assay (Caspase-3 Activity)
This assay quantifies apoptosis by measuring the activity of caspase-3, a key executioner caspase.
Materials:
-
A375M2 and A375 cells
-
This compound
-
Caspase-3 activity assay kit (fluorometric or colorimetric)
-
Plate reader (fluorometer or spectrophotometer)
Protocol:
-
Cell Seeding: Seed cells in a suitable plate format (e.g., 6-well or 96-well) and allow them to attach.
-
Treatment: Treat the cells with this compound (e.g., 3 µM) or vehicle for a specified duration (e.g., 25 hours).[9]
-
Cell Lysis: Harvest and lyse the cells according to the protocol provided with the caspase-3 activity assay kit.
-
Assay Reaction: Add the caspase-3 substrate to the cell lysates and incubate as recommended by the manufacturer.
-
Measurement: Measure the fluorescence or absorbance using a plate reader.
-
Data Analysis: Normalize the caspase-3 activity to the total protein concentration of each sample. Express the results as fold-change relative to the vehicle-treated control.
Conclusion
This compound is a specific inhibitor of the RhoA/MRTF-A/SRF signaling pathway, making it a critical tool for studying the roles of this pathway in cancer, fibrosis, and other diseases. The protocols outlined above provide a framework for investigating the effects of this compound on key cellular processes. Researchers should optimize these protocols for their specific cell types and experimental conditions.
References
- 1. apexbt.com [apexbt.com]
- 2. Stereospecific Inhibitory Effects of CCG-1423 on the Cellular Events Mediated by Myocardin-Related Transcription Factor A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Rho/MRTF/SRF Inhibitors Block Matrix-stiffness and TGF-β–Induced Fibrogenesis in Human Colonic Myofibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CCG-1423: a small-molecule inhibitor of RhoA transcriptional signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] CCG-1423: a small-molecule inhibitor of RhoA transcriptional signaling | Semantic Scholar [semanticscholar.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Rho/SRF Pathway Inhibitor, CCG-1423 [sigmaaldrich.com]
- 11. Pharmacological Intervention of MKL/SRF signaling by CCG-1423 impedes Endothelial Cell Migration and Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: (R)-CCG-1423 for Cell Migration Assays
Introduction
(R)-CCG-1423 is a potent and specific small-molecule inhibitor of the RhoA/C-mediated signaling pathway. It serves as a critical tool for researchers studying cellular processes governed by the Rho GTPase family, particularly cell migration, invasion, and cytoskeletal dynamics. Cell migration is a fundamental process implicated in various physiological and pathological conditions, including cancer metastasis, angiogenesis, and fibrosis. This compound provides a means to dissect the molecular mechanisms underlying these events.
Mechanism of Action
This compound exerts its inhibitory effects by targeting the transcriptional activation mediated by the Myocardin-Related Transcription Factor (MRTF), also known as Megakaryoblastic Leukemia 1 (MKL1), and the Serum Response Factor (SRF). The canonical Rho signaling pathway involves the activation of RhoA or RhoC, which promotes the polymerization of globular actin (G-actin) into filamentous actin (F-actin). This process releases MKL1 from its association with G-actin, allowing it to translocate to the nucleus.[1][2] In the nucleus, MKL1 acts as a coactivator for SRF, driving the transcription of genes essential for cell motility, adhesion, and cytoskeletal organization.[2][3][4]
This compound disrupts this cascade downstream of Rho activation. It has been shown to prevent the nuclear import of MKL1, thereby inhibiting the MKL1/SRF-mediated transcription of target genes.[4][5] This targeted inhibition allows for the specific investigation of the MKL1/SRF axis in cell migration without directly interfering with other Rho-mediated functions like ROCK kinase activity. The S-isomer of CCG-1423 has been reported to be modestly but significantly more potent in inhibiting MRTF-A/MKL1 nuclear import and cell migration compared to the R-isomer.[5]
Data Presentation: Effective Concentrations of this compound in Migration and Invasion Assays
The optimal concentration of this compound is cell-type dependent and should be determined empirically. The following table summarizes concentrations used in published studies. A preliminary dose-response experiment is recommended to identify the IC50 for migration inhibition in the specific cell line of interest.
| Cell Line | Assay Type | This compound Concentration | Incubation Time | Observed Effect | Reference |
| PC-3 (Prostate Cancer) | Matrigel Invasion | 3 µM | Not Specified | ~90% inhibition of Rho-dependent invasion. | |
| PC-3 (Prostate Cancer) | Matrigel Invasion | 10 µM | 24 hours | 71% inhibition of invasion. | [6] |
| PC-3 (Prostate Cancer) | DNA Synthesis (LPA-stimulated) | < 1 µM - 3 µM | Not Specified | Potent inhibition, completely suppressed at 3 µM. | [1][3] |
| HmVEC (Endothelial Cells) | Random Migration (VEGF-stimulated) | 5 µM | Serum-starved overnight, then 2 hours | Dramatic reduction in both basal and VEGF-induced migration. | [4] |
| HmVEC (Endothelial Cells) | Cord Formation | 1 µM - 5 µM | Not Specified | Significant, dose-dependent inhibition starting at 1 µM. | [4] |
| A375M2, SK-Mel-147 (Melanoma) | Cell Growth | Nanomolar range (≤300 nM) | 8 days | Inhibition of proliferation in RhoC-overexpressing cells. | [3][7] |
| Human Skin Fibroblasts | Cell Migration | 5 µM - 10 µM | Not Specified | Inhibition of cell migration. | [5] |
| B16F10 (Melanoma) | Cell Migration | 5 µM - 10 µM | Not Specified | Inhibition of cell migration. | [5] |
Experimental Protocols
Protocol 1: Transwell (Boyden Chamber) Migration Assay
This assay measures the chemotactic response of cells towards a chemoattractant through a microporous membrane.
Materials:
-
24-well plate with Transwell inserts (e.g., 8 µm pore size, suitable for most epithelial and fibroblast cells)[8]
-
Cell culture medium (serum-free for starvation, and with chemoattractant, e.g., 10% FBS)
-
This compound (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Cotton swabs
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., 0.1% Crystal Violet in methanol)
-
Microscope
Procedure:
-
Cell Preparation: Culture cells to ~80% confluency. Harvest and resuspend cells in serum-free medium to a final concentration of 1 x 10^6 cells/mL.[9]
-
Pre-incubation with Inhibitor: Add this compound (e.g., 1-10 µM) or vehicle control (DMSO) to the cell suspension. Incubate for 30-60 minutes at 37°C.
-
Assay Setup:
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a period determined by the cell type's migration rate (typically 4-24 hours).
-
Cell Removal and Fixation:
-
Carefully remove the inserts from the wells.
-
Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the lower surface by immersing the inserts in fixation solution for 20 minutes.
-
-
Staining and Visualization:
-
Wash the inserts with PBS.
-
Stain the migrated cells by placing the inserts in staining solution for 15-30 minutes.
-
Wash the inserts again with water and allow them to air dry.
-
-
Quantification:
-
Image the stained membrane using a microscope.
-
Count the number of migrated cells in several representative fields for each insert. Alternatively, destain the cells with a solvent (e.g., 10% acetic acid) and measure the absorbance using a plate reader.
-
Protocol 2: Wound Healing (Scratch) Assay
This assay measures collective cell migration into a created gap on a confluent monolayer.
Materials:
-
6-well or 12-well plates
-
p200 pipette tip or a dedicated wound-making tool[10]
-
Cell culture medium (low serum, e.g., 1% FBS, to minimize proliferation)
-
This compound (stock solution in DMSO)
-
PBS
-
Microscope with a camera (time-lapse microscopy is ideal)[9]
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will form a confluent monolayer within 24 hours.
-
Monolayer Formation: Grow cells until they reach 100% confluency.
-
Creating the Wound:
-
Aspirate the medium and gently wash the monolayer with PBS.
-
Create a linear scratch in the monolayer using a sterile p200 pipette tip.[9] Ensure the scratch width is consistent across all wells.
-
Wash again with PBS to remove dislodged cells.
-
-
Inhibitor Treatment:
-
Aspirate the PBS and add fresh low-serum medium containing the desired concentration of this compound or vehicle control (DMSO).
-
-
Image Acquisition:
-
Immediately place the plate on a microscope and acquire the initial image (T=0) of the wound. Mark the position for subsequent imaging.
-
Acquire images at regular intervals (e.g., every 4, 8, 12, 24 hours) until the wound in the control well is nearly closed.
-
-
Data Analysis:
-
Measure the area of the wound at each time point using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure relative to the initial area at T=0.
-
Compare the rate of wound closure between this compound-treated and control groups.
-
Mandatory Visualization
Caption: Signaling pathway inhibited by this compound.
Caption: Experimental workflow for a Transwell Migration Assay.
Caption: Experimental workflow for a Wound Healing (Scratch) Assay.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. CCG-1423: a small-molecule inhibitor of RhoA transcriptional signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological Intervention of MKL/SRF signaling by CCG-1423 impedes Endothelial Cell Migration and Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stereospecific Inhibitory Effects of CCG-1423 on the Cellular Events Mediated by Myocardin-Related Transcription Factor A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Cell Migration & Invasion Assays [sigmaaldrich.com]
- 9. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reactionbiology.com [reactionbiology.com]
Application Notes: (R)-CCG-1423 Treatment of PC-3 Prostate Cancer Cells
Introduction
(R)-CCG-1423 is a potent and specific small-molecule inhibitor of the RhoA/C-mediated gene transcription pathway.[1][2] This pathway, involving the transcriptional co-activator megakaryoblastic leukemia 1 (MKL1) and the serum response factor (SRF), is implicated in the progression and metastasis of various cancers, including prostate cancer.[1][3] In PC-3 prostate cancer cells, a line derived from a bone metastasis, the Rho pathway is a key driver of invasive behavior.[1][3] this compound acts downstream of RhoA and RhoC, targeting the MKL1/SRF-dependent transcriptional activation to inhibit cancer cell functions like proliferation, survival, and invasion.[3][4] These notes provide detailed protocols and quantitative data for the application of this compound in PC-3 cell-based assays.
Mechanism of Action
Lysophosphatidic acid (LPA) and other mitogens can activate G protein-coupled receptors (GPCRs), leading to the activation of Gα12/13 proteins.[2][4] This in turn activates RhoA and RhoC GTPases. Activated Rho stimulates the polymerization of actin, which releases the transcriptional co-activator MKL1 (also known as MRTF-A) to translocate to the nucleus. In the nucleus, MKL1 complexes with SRF to drive the transcription of genes associated with cell proliferation, migration, and invasion.[3] this compound disrupts this cascade by inhibiting the transcriptional activity of the MKL1/SRF complex.[3][4]
References
- 1. mdpi.com [mdpi.com]
- 2. Design, synthesis and prostate cancer cell-based studies of analogs of the Rho/MKL1 transcriptional pathway inhibitor, CCG-1423 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CCG-1423: a small-molecule inhibitor of RhoA transcriptional signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for (R)-CCG-1423 in A375M2 Melanoma Cells
These application notes provide a comprehensive overview of the use of (R)-CCG-1423, a potent small-molecule inhibitor of the RhoA/MKL1/SRF signaling pathway, in the context of A375M2 melanoma cells. This document is intended for researchers, scientists, and drug development professionals investigating novel therapeutic strategies for metastatic melanoma.
Introduction
This compound is a valuable chemical probe for studying the Rho-associated protein kinase (ROCK) signaling pathway, which is frequently dysregulated in cancer and plays a crucial role in cell proliferation, migration, and invasion. The A375M2 cell line, a highly metastatic derivative of the A375 human melanoma cell line, is characterized by overexpression of RhoC and serves as a relevant in vitro model for studying metastatic melanoma.[1] this compound has been shown to selectively inhibit the growth and induce apoptosis in RhoC-overexpressing melanoma cell lines like A375M2, making it a promising compound for further investigation.[1][2][3]
Mechanism of Action
This compound acts downstream of RhoA and RhoC GTPases, targeting the transcriptional activity of the Serum Response Factor (SRF) and its coactivator, Myocardin-Related Transcription Factor (MRTF), also known as Megakaryoblastic Leukemia 1 (MKL1).[1][3][4] The activation of the Rho/MKL1/SRF pathway is a key driver of gene expression programs that promote cancer cell motility and proliferation.[4][5] By inhibiting MKL1/SRF-dependent transcription, this compound effectively disrupts these oncogenic processes.[1][3]
Data Presentation
The following tables summarize the quantitative data regarding the effects of this compound on A375M2 melanoma cells.
| Cell Line | Parameter | Value | Reference |
| A375M2 | IC50 (Growth Inhibition) | Nanomolar range | [1] |
| A375M2 | Apoptosis Induction (vs. A375 parental) | Selective stimulation | [1][2][3] |
Table 1: In Vitro Efficacy of this compound on A375M2 Cells
| Assay | Cell Line | Treatment | Duration | Result | Reference |
| Caspase-3 Activity | A375M2 | 3 µM this compound | 25 hours | Increased activity | [3] |
Table 2: Pro-Apoptotic Effects of this compound
Experimental Protocols
Cell Culture
A375M2 Cell Line Maintenance:
-
Culture A375M2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells every 2-3 days to maintain exponential growth.
Cell Viability Assay
Protocol:
-
Seed A375M2 cells in a 96-well plate at a density of 5,000 cells per well.
-
Allow the cells to adhere overnight.
-
Treat the cells with a serial dilution of this compound (e.g., 0.01 to 10 µM) or vehicle control (DMSO) for 72 hours.
-
Assess cell viability using a standard MTT or WST-1 assay according to the manufacturer's instructions.
-
Measure the absorbance using a microplate reader.
-
Calculate the IC50 value by plotting the percentage of cell viability against the logarithm of the drug concentration.
Apoptosis Assay (Caspase-3 Activity)
Protocol:
-
Seed A375M2 and A375 parental cells in a 96-well plate.
-
Treat the cells with 3 µM this compound or a vehicle control for 25 hours.[3]
-
Lyse the cells and measure caspase-3 activity using a fluorogenic substrate (e.g., Ac-DEVD-AMC) according to the manufacturer's protocol.
-
Measure the fluorescence using a microplate reader with appropriate excitation and emission wavelengths.
-
Normalize the caspase-3 activity to the protein concentration of each sample.
Cell Invasion Assay (Boyden Chamber Assay)
Protocol:
-
Coat the upper surface of a Transwell insert with a polycarbonate membrane (8 µm pore size) with Matrigel.
-
Seed A375M2 cells in the upper chamber in serum-free medium containing various concentrations of this compound or a vehicle control.
-
Add medium containing 10% FBS as a chemoattractant to the lower chamber.
-
Incubate the plate for 24-48 hours.
-
Remove the non-invading cells from the upper surface of the membrane.
-
Fix and stain the invading cells on the lower surface of the membrane.
-
Count the number of invading cells in several microscopic fields.
-
Quantify the results and express them as a percentage of the control.
Visualizations
References
- 1. CCG-1423: a small-molecule inhibitor of RhoA transcriptional signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Inhibition of the Myocardin-Related Transcription Factor Pathway Increases Efficacy of Trametinib in NRAS-Mutant Melanoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Megakaryoblastic Leukemia 1, a Potent Transcriptional Coactivator for Serum Response Factor (SRF), Is Required for Serum Induction of SRF Target Genes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of (R)-CCG-1423
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-CCG-1423 is a potent and specific small-molecule inhibitor of the Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) signaling pathway. This pathway is a critical regulator of gene expression involved in cell proliferation, migration, and fibrosis. Western blot analysis is a fundamental technique to investigate the molecular effects of this compound by quantifying the changes in protein expression of key components of this pathway. These application notes provide a detailed protocol for the use of this compound in cell culture and subsequent Western blot analysis to monitor its impact on target proteins such as RhoA, MRTF-A, and SRF.
Introduction
The Rho family of small GTPases, particularly RhoA, plays a pivotal role in actin cytoskeleton dynamics. Upon activation, RhoA stimulates the polymerization of globular actin (G-actin) into filamentous actin (F-actin). This process leads to the release of MRTF-A from its sequestration by G-actin, allowing its translocation into the nucleus. In the nucleus, MRTF-A acts as a transcriptional coactivator for SRF, driving the expression of target genes involved in cellular processes like migration, adhesion, and proliferation.
This compound disrupts this signaling cascade by inhibiting the nuclear translocation of MRTF-A, thereby downregulating SRF-mediated gene transcription.[1] This document provides a comprehensive guide for researchers to effectively use Western blotting to study the effects of this compound on the Rho/MRTF/SRF pathway.
Data Presentation
The following table summarizes the quantitative effects of this compound and related compounds on the protein expression levels of key targets in the Rho/MRTF/SRF pathway, as determined by Western blot analysis in various studies.
| Cell Line | Treatment | Target Protein | Observed Effect | Reference |
| WI-38 | 20 µM CCG-203971/CCG-232601 for 24h | RhoA | Downregulation | [2] |
| WI-38 | 20 µM CCG-203971/CCG-232601 for 24h | MRTF-A | Downregulation | [2] |
| WI-38 | 20 µM CCG-203971/CCG-232601 for 24h | MRTF-B | Downregulation | [2] |
| WI-38 | 20 µM CCG-203971/CCG-232601 for 24h | SRF | Downregulation | [2] |
| C2C12 | 20 µM CCG-203971/CCG-232601 for 24h | RhoA | No significant effect | [2] |
| C2C12 | 20 µM CCG-203971/CCG-232601 for 24h | MRTF-A | Downregulation | [2] |
| C2C12 | 20 µM CCG-203971/CCG-232601 for 24h | MRTF-B | No significant effect | [2] |
| C2C12 | 20 µM CCG-203971/CCG-232601 for 24h | SRF | Downregulation | [2] |
| CCD-18co | 1-3 µM this compound for 48h | α-SMA & Collagen I | Repression of TGF-β-induced expression | |
| PC-3 | 10 µM this compound for 18-19h | Rho downstream targets | Inhibition of expression | [3] |
Signaling Pathway and Experimental Workflow
Experimental Protocols
Cell Culture and Treatment with this compound
-
Cell Seeding: Plate the chosen cell line (e.g., WI-38, C2C12, CCD-18co, PC-3) in appropriate culture vessels and allow them to adhere and reach 70-80% confluency.
-
Preparation of this compound Stock Solution: Dissolve this compound in DMSO to prepare a high-concentration stock solution (e.g., 10 mM). Store at -20°C.
-
Treatment: Dilute the this compound stock solution in cell culture medium to the desired final concentration (typically ranging from 1 µM to 20 µM). Replace the existing medium with the this compound-containing medium. Include a vehicle control (DMSO) at the same final concentration as in the drug-treated samples.
-
Incubation: Incubate the cells for the desired duration (e.g., 18 to 48 hours) at 37°C in a humidified incubator with 5% CO₂.
Western Blot Protocol
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add ice-cold RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) or NP-40 lysis buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40) supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA protein assay kit according to the manufacturer's instructions.
-
-
Sample Preparation for SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to the lysates to a final concentration of 1x.
-
Boil the samples at 95°C for 5 minutes.
-
-
SDS-PAGE:
-
Load equal amounts of protein (20-30 µg) into the wells of a 4-20% precast Tris-glycine polyacrylamide gel.
-
Include a pre-stained protein ladder to monitor protein separation.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Ensure complete transfer by staining the membrane with Ponceau S.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody diluted in the blocking buffer overnight at 4°C with gentle agitation. Recommended primary antibodies and dilutions are listed below.
-
| Target Protein | Recommended Antibody (Example) | Recommended Dilution |
| RhoA | Cell Signaling Technology #2117 | 1:1000 |
| MRTF-A | Cell Signaling Technology #14760 | 1:1000 |
| SRF | Proteintech 16821-1-AP | 1:1000 - 1:6000 |
| GAPDH (Loading Control) | Abcam ab181602 | 1:10000 |
| β-actin (Loading Control) | Abcam ab8227 | 1:5000 |
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG or anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the target protein band to the intensity of the loading control band (e.g., GAPDH or β-actin) for each sample. It is crucial to validate that the expression of the chosen housekeeping protein is not affected by the experimental conditions.
-
Troubleshooting
| Problem | Possible Cause | Solution |
| Weak or No Signal | Insufficient protein loading | Increase the amount of protein loaded per lane. |
| Low antibody concentration | Optimize the primary antibody concentration; try a lower dilution. | |
| Inefficient protein transfer | Verify transfer with Ponceau S staining. Optimize transfer time and voltage. | |
| High Background | Insufficient blocking | Increase blocking time or try a different blocking agent (e.g., BSA instead of milk). |
| High antibody concentration | Decrease the concentration of primary and/or secondary antibodies. | |
| Inadequate washing | Increase the number and duration of wash steps. | |
| Non-specific Bands | Primary antibody cross-reactivity | Use a more specific or validated antibody. Perform a BLAST search with the immunogen sequence. |
| Protein degradation | Use fresh lysates and always include protease inhibitors in the lysis buffer. | |
| Inconsistent Loading Control | Housekeeping protein expression is affected by treatment | Validate your loading control by testing its expression across your experimental conditions. Consider using total protein staining as an alternative normalization method. |
Conclusion
This document provides a comprehensive protocol for utilizing this compound in cell-based assays and subsequently analyzing its effects on the Rho/MRTF/SRF signaling pathway via Western blotting. Adherence to this detailed methodology, coupled with careful optimization and troubleshooting, will enable researchers to generate reliable and reproducible data, furthering our understanding of the molecular mechanisms of this potent inhibitor and its potential therapeutic applications.
References
Application Notes and Protocols for (R)-CCG-1423 Immunofluorescence Staining
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing (R)-CCG-1423, a potent small-molecule inhibitor of the RhoA/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) signaling pathway, in immunofluorescence-based assays. The primary applications focus on visualizing the inhibitor's effects on the subcellular localization of MRTF-A and the organization of the F-actin cytoskeleton.
This compound is a selective inhibitor of RhoA-mediated gene transcription.[1] It functions by preventing the nuclear import of the transcriptional coactivator MRTF-A, a key step in the activation of SRF-dependent genes that regulate the cytoskeleton, cell migration, and proliferation.[2][3][4] Immunofluorescence is a powerful technique to qualitatively and quantitatively assess the efficacy of this compound in cellular models.
Key Applications
-
Monitoring MRTF-A Nuclear Translocation: this compound is expected to inhibit the stimulus-induced translocation of MRTF-A from the cytoplasm to the nucleus. This can be visualized and quantified using immunofluorescence microscopy.
-
Assessing Changes in F-actin Cytoskeleton: As the RhoA/MRTF-A/SRF pathway is a critical regulator of actin dynamics, treatment with this compound can lead to alterations in the F-actin cytoskeleton, such as a reduction in stress fibers. These changes can be effectively visualized using fluorescently-labeled phalloidin.
Data Presentation: Quantitative Parameters for this compound Treatment and Staining
The following tables summarize key quantitative data for designing and performing immunofluorescence experiments with this compound.
Table 1: this compound Treatment Conditions for Cellular Assays
| Cell Line | Agonist (to stimulate MRTF-A translocation) | This compound Concentration | Incubation Time | Reference |
| NIH3T3 | 10% Fetal Bovine Serum (FBS) | 10 µM | 20 hours (pre-treatment) then 15 min with serum | [2] |
| Nucleus Pulposus Cells (NPCs) | Stiff substrate (mechanical stress) | 10 µM | 72 hours | [5] |
| C2C12 Myoblasts | 20% Fetal Bovine Serum (FBS) | 10 µM | Not specified | [6] |
| PC-3 (Prostate Cancer) | Lysophosphatidic Acid (LPA) | IC₅₀ ~1 µM | 24 hours | [7] |
Table 2: Recommended Reagent Concentrations for Immunofluorescence Staining
| Reagent | Working Concentration | Incubation Time | Temperature |
| Fixation | |||
| Paraformaldehyde (PFA) | 3-4% in PBS | 10-30 minutes | Room Temperature |
| Permeabilization | |||
| Triton X-100 | 0.1-0.5% in PBS | 3-10 minutes | Room Temperature |
| Blocking | |||
| Bovine Serum Albumin (BSA) | 1-10% in PBS | 30-60 minutes | Room Temperature |
| Primary Antibody | |||
| Anti-MRTF-A Antibody | 1:100 - 1:500 dilution | 1-2 hours or Overnight | Room Temperature or 4°C |
| Secondary Antibody | |||
| Fluorophore-conjugated anti-IgG | 1:200 - 1:1000 dilution | 1 hour | Room Temperature (in dark) |
| F-actin Staining | |||
| Fluorescent Phalloidin | 1:100 - 1:1000 dilution | 20-90 minutes | Room Temperature (in dark) |
| Nuclear Counterstain | |||
| DAPI or Hoechst | 1-5 µg/mL | 5-10 minutes | Room Temperature |
Signaling Pathway and Experimental Workflow Diagrams
Caption: RhoA/MRTF-A/SRF signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for immunofluorescence staining of MRTF-A and F-actin.
Experimental Protocols
Protocol 1: Immunofluorescence Staining of MRTF-A Nuclear Translocation
This protocol is designed to visualize the inhibitory effect of this compound on serum-induced MRTF-A nuclear translocation in NIH3T3 cells.
Materials:
-
NIH3T3 cells
-
Glass coverslips (sterile)
-
6-well plates
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS
-
Serum-free DMEM
-
This compound (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
1% Bovine Serum Albumin (BSA) in PBS
-
Anti-MRTF-A primary antibody
-
Fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit)
-
DAPI or Hoechst stain
-
Mounting medium
Procedure:
-
Cell Seeding: Seed NIH3T3 cells on sterile glass coverslips in 6-well plates at a density that will result in 60-70% confluency the next day. Allow cells to adhere overnight in DMEM with 10% FBS.
-
Serum Starvation and this compound Treatment:
-
Wash the cells once with PBS.
-
Replace the medium with serum-free DMEM.
-
Add this compound to the desired final concentration (e.g., 10 µM) to the treatment wells. Add an equivalent volume of DMSO to the control wells.
-
Incubate for 20 hours.
-
-
Serum Stimulation:
-
To induce MRTF-A translocation, add FBS to a final concentration of 10% to the designated wells.
-
Incubate for 15 minutes at 37°C.
-
-
Fixation:
-
Aspirate the medium and wash the cells twice with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
-
Permeabilization:
-
Wash the cells three times with PBS.
-
Permeabilize with 0.1% Triton X-100 in PBS for 5 minutes at room temperature.
-
-
Blocking:
-
Wash the cells three times with PBS.
-
Block with 1% BSA in PBS for 30 minutes at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the anti-MRTF-A primary antibody in 1% BSA/PBS according to the manufacturer's recommendation.
-
Incubate the coverslips with the primary antibody solution for 1 hour at room temperature or overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS.
-
Dilute the fluorophore-conjugated secondary antibody in 1% BSA/PBS.
-
Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
-
Nuclear Counterstaining:
-
Wash the cells three times with PBS.
-
Incubate with DAPI or Hoechst solution for 5 minutes at room temperature.
-
-
Mounting and Imaging:
-
Wash the coverslips twice with PBS.
-
Mount the coverslips onto glass slides using an appropriate mounting medium.
-
Image the cells using a fluorescence microscope with the appropriate filter sets.
-
Protocol 2: Phalloidin Staining of F-actin Cytoskeleton
This protocol describes the staining of the F-actin cytoskeleton to observe changes induced by this compound. This can be performed as a standalone experiment or in conjunction with MRTF-A staining.
Materials:
-
Same as Protocol 1, with the addition of a fluorophore-conjugated phalloidin (e.g., Phalloidin-iFluor 488, Rhodamine Phalloidin).
Procedure:
-
Cell Seeding, Treatment, Fixation, and Permeabilization: Follow steps 1-5 of Protocol 1.
-
Blocking: Follow step 6 of Protocol 1.
-
Phalloidin Staining:
-
Dilute the fluorescent phalloidin conjugate in 1% BSA/PBS (e.g., 1:1000).
-
Incubate the coverslips with the phalloidin solution for 30-60 minutes at room temperature, protected from light.
-
-
Nuclear Counterstaining:
-
Wash the cells three times with PBS.
-
Incubate with DAPI or Hoechst solution for 5 minutes at room temperature.
-
-
Mounting and Imaging:
-
Wash the coverslips twice with PBS.
-
Mount and image as described in step 10 of Protocol 1.
-
Note on Combined Staining: To stain for both MRTF-A and F-actin, the fluorescent phalloidin can be added along with the secondary antibody in step 8 of Protocol 1. Ensure that the fluorophores of the secondary antibody and phalloidin have distinct emission spectra to allow for separate imaging channels.
References
- 1. Frontiers | Simple Whole-Mount Staining Protocol of F-Actin for Studies of the Female Gametophyte in Agavoideae and Other Crassinucellate Ovules [frontiersin.org]
- 2. RPEL Proteins Are the Molecular Targets for CCG-1423, an Inhibitor of Rho Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stereospecific Inhibitory Effects of CCG-1423 on the Cellular Events Mediated by Myocardin-Related Transcription Factor A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
Application Note: (R)-CCG-1423 Luciferase Reporter Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-CCG-1423 is a small molecule inhibitor of the RhoA/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF)-mediated signaling pathway.[1][2] This pathway is a critical regulator of gene expression involved in various cellular processes, including cytoskeletal dynamics, cell migration, proliferation, and fibrosis. Its dysregulation is implicated in diseases such as cancer metastasis and fibrosis.[3][4] The signaling cascade is typically initiated by G protein-coupled receptors (GPCRs) that activate RhoA GTPase.[2][5] Activated RhoA promotes the polymerization of globular actin (G-actin) into filamentous actin (F-actin), which releases the MRTF-A coactivator (also known as MKL1) from its sequestration by G-actin.[3] MRTF-A then translocates to the nucleus, where it binds to SRF to drive the transcription of target genes via Serum Response Elements (SREs) in their promoters.[2][3]
CCG-1423 exerts its inhibitory effect downstream of RhoA, preventing the nuclear accumulation of MRTF-A and subsequent MKL/SRF-dependent transcriptional activation.[1][6] This application note provides a detailed protocol for a luciferase reporter assay to quantify the inhibitory activity of this compound on the RhoA/MRTF/SRF pathway. The assay utilizes a reporter plasmid where the expression of firefly luciferase is controlled by an SRE or a specific SRF-Response Element (SRF-RE).[7][8] Inhibition of the pathway by this compound results in a quantifiable decrease in luminescence.
Signaling Pathway and Point of Inhibition
The diagram below illustrates the RhoA/MRTF/SRF signaling pathway and the mechanism of inhibition by this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. CCG-1423: a small-molecule inhibitor of RhoA transcriptional signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.biologists.com [journals.biologists.com]
- 5. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological Intervention of MKL/SRF signaling by CCG-1423 impedes Endothelial Cell Migration and Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. abeomics.com [abeomics.com]
- 8. pGL4.34[luc2P/SRF-RE/Hygro] Vector Protocol [promega.com]
Application Notes and Protocols: (R)-CCG-1423 Matrigel Invasion Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing the small molecule inhibitor (R)-CCG-1423 in a Matrigel invasion assay to assess its impact on cancer cell invasion. This compound is a potent and specific inhibitor of the RhoA/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) signaling pathway, which plays a critical role in cell motility and invasion.[1][2][3]
Introduction
The Rho family of small GTPases, particularly RhoA, are key regulators of the actin cytoskeleton and are frequently implicated in tumor cell invasion and metastasis.[4][5] The RhoA signaling pathway, upon activation by upstream signals such as lysophosphatidic acid (LPA), leads to the nuclear translocation of MRTF, which then co-activates SRF to drive the transcription of genes involved in cell migration and invasion.[1][6] The compound this compound specifically disrupts this pathway by inhibiting MKL/SRF-dependent transcriptional activation downstream of RhoA.[1][6] This makes it a valuable tool for studying the mechanisms of cancer cell invasion and for evaluating potential anti-metastatic therapies.
The Matrigel invasion assay is a widely used in vitro method to assess the invasive potential of cells. It utilizes a Boyden chamber with a porous membrane coated with Matrigel, a reconstituted basement membrane matrix. Invasive cells are able to degrade the Matrigel and migrate through the pores, while non-invasive cells are blocked. By quantifying the number of cells that successfully traverse the Matrigel barrier, the effect of compounds like this compound on cell invasion can be determined.
Signaling Pathway of this compound Inhibition
Caption: this compound inhibits the RhoA signaling pathway.
Experimental Protocols
Materials and Reagents
-
Cell Lines: Highly invasive cancer cell lines (e.g., PC-3 prostate cancer, A375M2 melanoma).[1][6]
-
This compound: Prepare a stock solution in DMSO and store at -20°C.
-
Matrigel: Basement membrane matrix.
-
Transwell inserts: 8 µm pore size, for 24-well plates.
-
Cell culture medium: Appropriate for the chosen cell line (e.g., DMEM, RPMI-1640).
-
Fetal Bovine Serum (FBS): As a chemoattractant.
-
Bovine Serum Albumin (BSA): For serum-free media.
-
Calcein-AM or Crystal Violet: For cell staining and quantification.
-
DMSO: Vehicle control.
-
Phosphate-Buffered Saline (PBS)
-
Cotton swabs
-
Microplate reader or microscope
Experimental Workflow
Caption: Matrigel invasion assay experimental workflow.
Detailed Protocol
Day 1: Coating Transwell Inserts and Cell Seeding
-
Thaw Matrigel: Thaw Matrigel on ice overnight at 4°C. Keep all pipette tips, tubes, and plates on ice to prevent premature gelling.
-
Coat Inserts: Dilute the Matrigel to the desired concentration (e.g., 200-300 µg/mL) with cold, serum-free cell culture medium.[7] Add 100 µL of the diluted Matrigel solution to the center of the upper chamber of each Transwell insert.
-
Solidify Matrigel: Incubate the coated inserts at 37°C for at least 2-4 hours to allow the Matrigel to solidify.
-
Prepare Cells: While the inserts are incubating, culture the cells to be assayed. Once they reach 70-80% confluency, harvest them and resuspend in serum-free medium containing 0.1% BSA. Perform a cell count and adjust the concentration to 2.5 x 10^5 cells/mL.
-
Prepare Treatment Conditions: Prepare serial dilutions of this compound in serum-free medium. A typical concentration range to test is 0.1 µM to 10 µM.[2] Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Set up Invasion Chambers:
-
Add 750 µL of complete medium containing a chemoattractant (e.g., 10% FBS) to the lower wells of a 24-well plate.
-
Carefully place the Matrigel-coated inserts into the wells.
-
Add 500 µL of the cell suspension (containing approximately 1.25 x 10^5 cells) with the appropriate concentration of this compound or vehicle to the upper chamber of each insert.
-
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 24 to 48 hours. The optimal incubation time may vary depending on the cell type and should be determined empirically.
Day 2/3: Staining and Quantification
-
Remove Non-Invasive Cells: After incubation, carefully remove the medium from the upper chamber. Use a cotton swab to gently remove the non-invasive cells and the Matrigel layer from the upper surface of the membrane.
-
Fixation: Fix the invasive cells on the lower surface of the membrane by immersing the inserts in a fixative solution (e.g., 4% paraformaldehyde or ice-cold methanol) for 10-20 minutes.
-
Staining:
-
Wash the inserts with PBS.
-
Stain the cells with 0.5% Crystal Violet solution for 20 minutes at room temperature.
-
Wash the inserts again with PBS to remove excess stain.
-
-
Quantification:
-
Microscopy: Allow the inserts to air dry. Using a microscope, count the number of stained cells in several random fields of view for each insert. Calculate the average number of invaded cells per field.
-
Extraction and Plate Reader: Alternatively, the Crystal Violet stain can be eluted by incubating the inserts in a destaining solution (e.g., 10% acetic acid). The absorbance of the eluted stain can then be measured using a microplate reader at a wavelength of 570 nm.
-
Data Presentation
The quantitative data from the Matrigel invasion assay should be summarized in a clear and structured table for easy comparison between different treatment groups.
| Treatment Group | Concentration (µM) | Average Number of Invaded Cells per Field (± SD) | % Invasion Inhibition |
| Vehicle Control | 0 (DMSO) | Value | 0% |
| This compound | 0.1 | Value | Value |
| This compound | 1.0 | Value | Value |
| This compound | 10.0 | Value | Value |
% Invasion Inhibition = [1 - (Average invaded cells in treatment / Average invaded cells in control)] x 100
Expected Results
Treatment with this compound is expected to result in a dose-dependent decrease in the number of invaded cells. For example, in PC-3 prostate cancer cells, this compound has been shown to inhibit Rho-dependent invasion.[1][6] A 10 µM concentration of CCG-1423 was reported to inhibit invasion of PC-3 cells by 71%.[2]
Troubleshooting
-
Low Invasion in Control Group:
-
Increase the incubation time.
-
Use a higher concentration of chemoattractant.
-
Ensure the Matrigel layer is not too thick.
-
-
High Background Staining:
-
Ensure all non-invasive cells and Matrigel are removed from the top of the membrane.
-
Increase the number of washes after staining.
-
-
Inconsistent Results:
-
Ensure a single-cell suspension is used for seeding.
-
Be consistent with the Matrigel coating procedure.
-
By following this detailed protocol, researchers can effectively utilize the Matrigel invasion assay to investigate the anti-invasive properties of this compound and further elucidate the role of the RhoA signaling pathway in cancer metastasis.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. RhoA can lead the way in tumor cell invasion and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dynamic functions of RhoA in tumor cell migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CCG-1423: a small-molecule inhibitor of RhoA transcriptional signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. corning.com [corning.com]
Troubleshooting & Optimization
(R)-CCG-1423 Solubility: A Technical Support Guide
This guide provides researchers, scientists, and drug development professionals with comprehensive information on the solubility of (R)-CCG-1423 in DMSO and water. It includes frequently asked questions, troubleshooting advice for common solubility issues, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in DMSO?
A1: this compound exhibits high solubility in dimethyl sulfoxide (DMSO). Different suppliers report slightly varying maximum concentrations, but it is generally soluble in the range of 90 mg/mL to 100 mg/mL.[1][2][3] This corresponds to a molar concentration of approximately 197.91 mM to 219.90 mM.[1][2][3]
Q2: Is this compound soluble in water?
A2: No, this compound is considered insoluble in water.[2][3] For experiments requiring an aqueous solution, it is necessary to first dissolve the compound in an organic solvent like DMSO and then further dilute it in the aqueous buffer.
Q3: Can I use solvents other than DMSO?
A3: While DMSO is the most commonly recommended solvent, some sources indicate that this compound has limited solubility in ethanol. One supplier suggests a solubility of up to 4 mg/mL in ethanol, which may require warming.[2][3] However, for most in vitro applications, DMSO is the preferred solvent due to its higher solubilizing capacity for this compound.
Troubleshooting Solubility Issues
Encountering difficulties in dissolving this compound? This troubleshooting guide addresses common problems and provides step-by-step solutions.
| Problem | Potential Cause | Recommended Solution |
| Precipitate forms after adding to aqueous media. | The final concentration of DMSO in the aqueous solution is too low to maintain solubility. | - Increase the final percentage of DMSO in your working solution. - Ensure the stock solution is added to the aqueous buffer with vigorous vortexing or stirring. - Prepare a more dilute stock solution in DMSO before adding to the aqueous medium. |
| Compound does not fully dissolve in DMSO. | The DMSO may have absorbed moisture, reducing its solvating power. This compound is hygroscopic.[1][4] | - Use fresh, anhydrous, or newly opened DMSO.[1][2][4] - Gently warm the solution up to 60°C and use sonication to aid dissolution.[1][4] |
| Inconsistent results between experiments. | Variability in stock solution preparation. | - Always prepare fresh stock solutions for each experiment. - Ensure the compound is completely dissolved before making serial dilutions. |
Below is a workflow diagram to troubleshoot solubility issues with this compound.
Caption: Troubleshooting workflow for dissolving this compound.
Quantitative Solubility Data
| Solvent | Solubility (mg/mL) | Solubility (mM) | Notes |
| DMSO | 90 - 100 | 197.91 - 219.90 | Use of fresh, anhydrous DMSO is recommended. Warming and sonication can aid dissolution.[1][2][3] |
| Water | Insoluble | Insoluble | [2][3] |
| Ethanol | ~4 | ~8.79 | May require warming.[2][3] |
Experimental Protocols
Preparation of a 100 mM DMSO Stock Solution
-
Weighing the Compound: Accurately weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 100 mM stock solution, you would need 45.48 mg of this compound (Molecular Weight: 454.75 g/mol ).
-
Adding the Solvent: Add the appropriate volume of fresh, anhydrous DMSO to the vial containing the compound.
-
Dissolution: Tightly cap the vial and vortex thoroughly. If the compound does not fully dissolve, you can sonicate the vial for a few minutes and/or gently warm it in a water bath at a temperature not exceeding 60°C.[1][4] Visually inspect the solution to ensure there are no visible particles.
-
Storage: Store the stock solution at -20°C or -80°C for long-term stability. For short-term storage, 4°C is acceptable. It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Preparation of a Working Solution for Cell-Based Assays
-
Thawing the Stock Solution: Thaw the 100 mM DMSO stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentration. It is crucial to add the DMSO stock solution to the medium and mix immediately and vigorously to prevent precipitation.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤0.5%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should be included in your experiments.
References
(R)-CCG-1423 stability in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of (R)-CCG-1423, focusing on its stability in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a specific inhibitor of the RhoA signaling pathway.[1][2] It functions by inhibiting the transcriptional activity mediated by the Serum Response Factor (SRF) and its coactivator, Myocardin-Related Transcription Factor (MRTF).[3][4] Specifically, it has been shown to disrupt the nuclear localization of MRTF-A, a key step in the activation of SRF-dependent gene transcription.[1][5] This pathway is crucial for various cellular processes, including cell proliferation, migration, and invasion.[3][4]
Q2: What is the recommended solvent and storage condition for this compound stock solutions?
For in vitro experiments, this compound can be dissolved in dimethyl sulfoxide (DMSO).[1] Stock solutions should be stored at -20°C or -80°C for long-term stability.[6] It is advisable to prepare fresh working solutions from the stock for each experiment to ensure potency.[6]
Q3: Is there any information on the stability of this compound in cell culture media?
Q4: Does the presence of serum in the culture media affect the stability or activity of this compound?
The presence of serum components, such as proteins, can potentially impact the stability and bioavailability of small molecules.[7] While specific studies on the effect of serum on this compound stability are limited, it is a critical factor to consider. For instance, the binding of a compound to serum proteins can reduce its effective concentration.[7] Therefore, it is recommended to validate the compound's activity in your specific cell culture conditions, including the serum concentration you intend to use.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or weaker than expected biological effect | 1. Degradation of this compound: The compound may not be stable under your specific experimental conditions (e.g., prolonged incubation, high temperature, light exposure).2. Suboptimal concentration: The effective concentration might be higher than anticipated due to factors like cell density or serum protein binding. | 1. Assess stability: Perform a stability test of this compound in your cell culture medium (see Experimental Protocol section).Replenish the compound: For long-term experiments (> 48-72 hours), consider replacing the medium with fresh this compound-containing medium every 2-3 days.2. Optimize concentration: Perform a dose-response curve to determine the optimal concentration for your cell line and experimental setup. |
| High variability between replicate experiments | 1. Inconsistent compound handling: Variations in dissolving, diluting, or storing the compound.2. Precipitation of the compound: this compound may precipitate in the culture medium, especially at higher concentrations. | 1. Standardize procedures: Ensure consistent preparation of stock and working solutions. Use fresh dilutions for each experiment.2. Check for precipitation: Visually inspect the culture medium for any signs of precipitation after adding this compound. If precipitation occurs, consider using a lower concentration or a different solvent system for the final dilution. |
| Unexpected cytotoxicity | 1. Solvent toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells.2. Off-target effects: At high concentrations, this compound might have off-target effects. | 1. Include a solvent control: Always include a vehicle control (medium with the same concentration of DMSO) in your experiments.2. Determine the therapeutic window: Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range of this compound for your specific cell line. |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Cell Culture Media
This protocol provides a general framework for determining the stability of this compound in your specific cell culture medium. The primary analytical method used is High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
Your cell culture medium of choice (e.g., DMEM, RPMI-1640) with all supplements (e.g., FBS, antibiotics)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Incubator (37°C, 5% CO₂)
-
Sterile microcentrifuge tubes
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for improving peak shape)
Procedure:
-
Prepare a stock solution of this compound in DMSO at a high concentration (e.g., 10 mM).
-
Spike the cell culture medium: Prepare a solution of this compound in your complete cell culture medium at the final working concentration you intend to use in your experiments (e.g., 10 µM).
-
Time point 0 (T=0): Immediately after preparation, take an aliquot of the spiked medium. This will serve as your reference sample.
-
Incubation: Place the remaining spiked medium in a sterile, sealed container in a cell culture incubator at 37°C with 5% CO₂.
-
Collect samples at different time points: Take aliquots of the incubated medium at various time points (e.g., 6, 12, 24, 48, 72 hours).
-
Sample preparation for HPLC:
-
For each time point, mix the collected medium with an equal volume of acetonitrile to precipitate proteins.
-
Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean HPLC vial.
-
-
HPLC analysis:
-
Analyze the samples by HPLC. The mobile phase and gradient will need to be optimized for this compound. A common starting point for small molecules is a gradient of acetonitrile and water with 0.1% formic acid.
-
Monitor the peak corresponding to this compound.
-
-
Data analysis:
-
Measure the peak area of this compound at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
Plot the percentage of remaining this compound against time to determine its stability profile.
-
Data Presentation:
| Time (hours) | Peak Area (arbitrary units) | % this compound Remaining |
| 0 | [Insert value] | 100% |
| 6 | [Insert value] | [Calculate] |
| 12 | [Insert value] | [Calculate] |
| 24 | [Insert value] | [Calculate] |
| 48 | [Insert value] | [Calculate] |
| 72 | [Insert value] | [Calculate] |
Visualizations
Signaling Pathway of this compound Inhibition
References
- 1. selleckchem.com [selleckchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. CCG-1423: a small-molecule inhibitor of RhoA transcriptional signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological Intervention of MKL/SRF signaling by CCG-1423 impedes Endothelial Cell Migration and Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stereospecific Inhibitory Effects of CCG-1423 on the Cellular Events Mediated by Myocardin-Related Transcription Factor A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays - PMC [pmc.ncbi.nlm.nih.gov]
optimizing (R)-CCG-1423 concentration for cell viability
Welcome to the technical support center for (R)-CCG-1423. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments, with a specific focus on optimizing its concentration for cell viability studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a specific inhibitor of the RhoA/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) signaling pathway.[1][2][3] It functions by preventing the nuclear import of MRTF-A, a coactivator of SRF, thereby inhibiting the transcription of SRF-regulated genes.[3][4] This pathway is crucial for various cellular processes, including cell proliferation, migration, and survival.[5][6]
Q2: What is the difference between CCG-1423, this compound, and (S)-CCG-1423?
CCG-1423 is a racemic mixture containing both the (R) and (S) stereoisomers. Research has shown that the S-isomer of CCG-1423 exhibits more potent inhibitory effects on MRTF-A/SRF-mediated cellular events compared to the R-isomer.[4][6] However, the R-isomer has been observed to have a greater cytotoxic effect in some cases.[4] It is crucial to specify which isomer is used in your experiments for clarity and reproducibility.
Q3: How should I prepare and store this compound stock solutions?
This compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution.[1] For example, a 90 mg/mL stock solution in fresh DMSO can be prepared.[1] It is important to use fresh, high-quality DMSO as moisture can reduce the solubility of the compound.[1] For long-term storage, it is recommended to aliquot the stock solution into smaller volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Q4: What are the typical working concentrations for this compound in cell culture?
The optimal concentration of this compound is highly dependent on the cell line and the specific biological question being investigated. Concentrations ranging from nanomolar to micromolar have been reported in the literature. For instance, it has been shown to inhibit the growth of RhoC-overexpressing melanoma cells at nanomolar concentrations, while concentrations in the low micromolar range are often used to inhibit LPA-induced DNA synthesis in PC-3 cells.[5] A dose-response experiment is always recommended to determine the optimal concentration for your specific cell line and assay.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Cell Death/Cytotoxicity | - Concentration of this compound is too high.- Cell line is particularly sensitive to the compound.- Prolonged incubation time. | - Perform a dose-response curve to determine the IC50 value for your cell line.- Start with a lower concentration range (e.g., 10 nM - 1 µM).- Reduce the incubation time. |
| Inconsistent or No Effect | - Inactive compound due to improper storage or handling.- Suboptimal concentration.- Cell line is resistant to this compound.- Low expression of Rho pathway components. | - Use a fresh aliquot of this compound.- Verify the activity of your compound in a sensitive, positive control cell line.- Perform a wider dose-response experiment (e.g., 10 nM - 50 µM).- Confirm the expression of key pathway components like RhoA, MRTF, and SRF in your cell line via Western blot or qPCR. |
| Precipitation in Culture Medium | - Poor solubility of this compound at the working concentration.- High final concentration of DMSO in the medium. | - Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%).- Prepare intermediate dilutions of the stock solution in serum-free medium before adding to the final culture volume.- Visually inspect the medium for any signs of precipitation after adding the compound. |
Experimental Protocols & Data
Determining Optimal this compound Concentration using a Cell Viability Assay
This protocol outlines a general procedure for determining the optimal concentration of this compound for your experiments using a common cell viability assay like MTT or WST-1.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT or WST-1 reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in complete culture medium. A common starting range is from 0.01 µM to 100 µM. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours). The incubation time should be optimized based on your experimental goals.
-
Viability Assay: Add the MTT or WST-1 reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the this compound concentration to determine the IC50 value.
Summary of this compound Concentrations and Effects on Cell Viability
| Cell Line | Assay | Concentration | Incubation Time | Effect | Reference |
| PC-3 (Prostate Cancer) | DNA Synthesis (BrdU) | < 1 µM | 27 hours | Potent inhibition of LPA-induced DNA synthesis. | [5][7] |
| PC-3 (Prostate Cancer) | Cell Growth (WST-1) | 0.3 µM | 8 days | Inhibition of cell growth. | [2] |
| PC-3 (Prostate Cancer) | Invasion Assay | 10 µM | 24 hours | 71% inhibition of invasion into Matrigel. | [2] |
| A375M2 (Melanoma) | Apoptosis (Caspase-3) | 3 µM | 25 hours | Selective stimulation of apoptosis compared to parental A375 cells. | [2][5] |
| A375M2 & SK-Mel-147 (Melanoma) | Cell Growth | Nanomolar range | Not specified | Inhibition of proliferation in RhoC-overexpressing cells. | [1][5] |
| C2C12 (Myoblast) | Cell Viability | 1 µM and 10 µM | 24 hours | Slight effect on cell viability. | [3] |
| WI-38 (Human Fibroblast) | Cell Viability (MTS) | IC50 ~50 µM | 24 hours | Dose-dependent decrease in cell viability. | [8] |
Visualizing Key Processes
To further aid in understanding the experimental design and the compound's mechanism, the following diagrams are provided.
Caption: this compound inhibits the RhoA/MRTF-A/SRF signaling pathway.
Caption: Workflow for optimizing this compound concentration.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Rho/SRF Inhibitor Modulates Mitochondrial Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stereospecific Inhibitory Effects of CCG-1423 on the Cellular Events Mediated by Myocardin-Related Transcription Factor A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CCG-1423: a small-molecule inhibitor of RhoA transcriptional signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
(R)-CCG-1423 off-target effects in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using (R)-CCG-1423. The information addresses potential off-target effects and other experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing significant cytotoxicity in my cell line with this compound at concentrations expected to be specific for MRTF-A inhibition. Is this normal?
A1: Yes, dose-dependent cytotoxicity is a known characteristic of CCG-1423. While it is a potent inhibitor of the Rho/MRTF/SRF pathway, it can reduce cell viability at higher concentrations.[1][2] It is crucial to determine the optimal concentration for your specific cell line and experimental duration to minimize cytotoxicity while achieving the desired inhibitory effect.
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Before proceeding with your main experiments, conduct a dose-response experiment to determine the IC50 for cytotoxicity in your cell line. This will help you identify a working concentration that is effective for inhibiting the target pathway with minimal impact on cell viability.
-
Reduce Incubation Time: If longer incubation periods are leading to excessive cell death, consider shortening the treatment duration.
-
Use a Less Cytotoxic Analog: If cytotoxicity remains an issue, consider using a newer analog like CCG-203971, which has been reported to have less cytotoxicity and improved potency.[2]
-
Monitor Cell Morphology: Regularly observe your cells under a microscope for any morphological changes indicative of stress or toxicity.
Q2: My results suggest that this compound is affecting gene transcription in a manner that seems independent of the MRTF-A/SRF pathway. Is this a known off-target effect?
A2: Yes, recent studies have revealed that CCG-1423 and its derivatives can have broader effects on transcription that extend beyond the MRTF-SRF pathway.[3][4] These compounds have been shown to reduce global RNA synthesis and inhibit the transcriptional response to stimuli like heat shock, even in the absence of MRTFs.[3][4] This is thought to occur through a reduction in RNA polymerase II elongation.[3]
Troubleshooting Steps:
-
Include MRTF Knockout/Knockdown Controls: To confirm if the observed effects are truly MRTF-A independent, use cell lines where MRTF-A is knocked out or knocked down. If the effect of this compound persists, it is likely an off-target effect.
-
Analyze Global Transcription: If you suspect a global effect on transcription, you can assess total RNA synthesis using methods like 5-ethynyl uridine (5-EU) incorporation.
-
Consider Alternative Inhibitors: If these off-target transcriptional effects are confounding your results, you may need to explore other inhibitors of the Rho pathway that have a different mechanism of action.
Q3: I am using the racemic mixture of CCG-1423. Should I be using a specific stereoisomer?
A3: For specific inhibition of MRTF-A mediated events, the (S)-isomer of CCG-1423 has been shown to be modestly but significantly more potent than the (R)-isomer in inhibiting MRTF-A/SRF-mediated gene expression and cell migration.[1][5] The (S)-isomer also more potently blocks the serum-induced nuclear import of MRTF-A.[5] While the (R)-isomer is active, using the pure (S)-isomer may provide more specific and potent inhibition of the intended target. The cytotoxic effects of the (S)- and (R)-isomers have been reported to be slightly different, with the (S)-isomer being slightly less cytotoxic.[1]
Recommendation:
-
For maximal and specific inhibition of the MRTF-A pathway, the use of the purified (S)-isomer is recommended.
-
If you are using the racemic mixture, be aware that the observed effects are a combination of both isomers.
Quantitative Data Summary
Table 1: Cytotoxicity of CCG-1423 and Related Compounds
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| CCG-1423 | PC-3 | Growth Inhibition (LPA-induced) | ~1 | [6] |
| CCG-203971 | WI-38 | MTS | 12.0 ± 3.99 | [2] |
| CCG-203971 | C2C12 | MTS | 10.9 ± 3.52 | [2] |
| CCG-232601 | WI-38 | MTS | 14.2 ± 2.57 | [2] |
| CCG-232601 | C2C12 | MTS | 12.9 ± 2.84 | [2] |
Table 2: Inhibitory Concentrations of CCG-1423 on Rho-Pathway Signaling
| Compound | Assay | IC50 (µM) | Reference |
| CCG-1423 | Rho-pathway selective serum response element-luciferase reporter | 1.5 | [7] |
Experimental Protocols
MTT Assay for Cytotoxicity Assessment
This protocol is a general guideline for assessing the cytotoxic effects of this compound.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: The following day, treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Visualizations
Caption: Intended signaling pathway of this compound action.
Caption: Troubleshooting workflow for unexpected this compound results.
References
- 1. Stereospecific Inhibitory Effects of CCG-1423 on the Cellular Events Mediated by Myocardin-Related Transcription Factor A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. journals.biologists.com [journals.biologists.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Stereospecific Inhibitory Effects of CCG-1423 on the Cellular Events Mediated by Myocardin-Related Transcription Factor A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. medchemexpress.com [medchemexpress.com]
(R)-CCG-1423 cytotoxicity and how to mitigate it
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the cytotoxicity of (R)-CCG-1423 and strategies to mitigate it during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it relate to its cytotoxicity?
A1: this compound is a potent and specific inhibitor of the RhoA/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) signaling pathway. This pathway is crucial for regulating the expression of genes involved in cell proliferation, migration, and cytoskeletal dynamics. This compound elicits its effects by acting downstream of RhoA and actin polymerization, specifically targeting MKL/SRF-dependent transcriptional activation.[1] By inhibiting this pathway, this compound can suppress cancer cell proliferation, survival, and invasion.[1][2] The cytotoxic effects are a direct consequence of this inhibition, leading to apoptosis (programmed cell death), particularly in cancer cells that are highly dependent on the RhoA pathway for their survival and growth.
Q2: What are the typical signs of this compound-induced cytotoxicity in cell culture?
A2: Common indicators of cytotoxicity include a dose-dependent decrease in cell viability, changes in cell morphology (e.g., rounding, detachment from the culture surface), and the induction of apoptosis. A key marker of apoptosis induced by this compound is the activation of caspase-3.[1] Researchers may also observe a reduction in cell proliferation rates.
Q3: Are there less cytotoxic alternatives to this compound?
A3: Yes, second-generation analogs of CCG-1423 have been developed with the aim of reducing cytotoxicity while maintaining or improving potency. Compounds such as CCG-203971 and CCG-257081 have been reported to exhibit less cytotoxicity compared to the parent compound, this compound.[3][4]
Q4: At what concentrations is cytotoxicity typically observed?
A4: The cytotoxic concentration of this compound is highly dependent on the cell line being studied. For example, it inhibits the growth of RhoC-overexpressing melanoma cell lines at nanomolar concentrations, while other cell lines may require low micromolar concentrations to observe significant effects.[5] It is crucial to perform a dose-response experiment for each new cell line to determine the optimal concentration for the desired biological effect with minimal cytotoxicity.
Troubleshooting Guide: Managing this compound Cytotoxicity
This guide provides a systematic approach to troubleshoot and mitigate unexpected or excessive cytotoxicity in your experiments.
Problem 1: High levels of cell death at expected effective concentrations.
Possible Cause 1: Cell line hypersensitivity.
-
Solution: Different cell lines exhibit varying sensitivities to this compound. Perform a dose-response curve with a wider range of concentrations, starting from a much lower concentration than initially planned. This will help determine the precise IC50 value for your specific cell line.
Possible Cause 2: Sub-optimal experimental conditions.
-
Solution 1: Optimize incubation time. The duration of exposure to this compound can significantly impact cytotoxicity.[6] Consider performing a time-course experiment to find the shortest incubation time that yields the desired biological effect.
-
Solution 2: Adjust cell density. The initial cell seeding density can influence the apparent cytotoxicity. Ensure consistent and optimal cell density across all experiments.
-
Solution 3: Serum concentration. If working in low-serum or serum-free conditions, cells may be more susceptible to stress. Consider if the serum concentration can be moderately increased without interfering with the experimental goals.
Possible Cause 3: Solvent toxicity.
-
Solution: this compound is typically dissolved in DMSO. Ensure the final concentration of DMSO in the cell culture medium is kept low (generally below 0.5%) to avoid solvent-induced cytotoxicity. Run a vehicle control (medium with the same concentration of DMSO) to assess the effect of the solvent alone.
Problem 2: Inconsistent results between experiments.
Possible Cause 1: Compound instability.
-
Solution: Prepare fresh stock solutions of this compound and avoid repeated freeze-thaw cycles. For long-term experiments, consider replenishing the medium with freshly diluted compound at regular intervals.
Possible Cause 2: Variability in cell health and passage number.
-
Solution: Use cells from a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase before starting the experiment.
Quantitative Data Summary
The following tables summarize the reported IC50 values of this compound and its analogs in various cell lines and assays.
Table 1: IC50 Values of this compound in Different Assays and Cell Lines
| Assay Type | Cell Line | IC50 (µM) | Reference |
| Rho-pathway selective SRE-luciferase reporter | PC-3 | 1.5 | [7] |
| Growth Inhibition (with 30 µM LPA) | PC-3 | 1 | [7] |
| SRE.L Luciferase Expression | PC-3 | 1 to 5 | [8] |
Table 2: Cytotoxicity of CCG-1423 Analogs
| Compound | Cell Line | IC50 (µM) | Reference |
| CCG-203971 | WI-38 | 12.0 ± 3.99 | [4] |
| CCG-203971 | C2C12 | 10.9 ± 3.52 | [4] |
| CCG-232601 | WI-38 | 14.2 ± 2.57 | [4] |
| CCG-232601 | C2C12 | 12.9 ± 2.84 | [4] |
Note: The cytotoxicity of (S)-CCG-1423 was found to be slightly but significantly lower than that of the (R)-isomer in one study.[3]
Experimental Protocols
Protocol 1: Cell Viability Assay (WST-1)
This protocol is adapted from a study on this compound.[9]
-
Cell Seeding: Plate 2,000 cells per well in a 96-well plate in their normal culture medium.
-
Treatment: After cell attachment, replace the medium with serum-free medium containing the desired concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 8 days). For longer experiments, fresh compound may need to be added.[9]
-
WST-1 Addition: Add WST-1 reagent to each well and incubate for 1-4 hours at 37°C.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
Protocol 2: Caspase-3 Activity Assay
This protocol is based on a method used to assess apoptosis induced by this compound.[9]
-
Cell Seeding: Plate 2 x 10^4 cells per well in a black, clear-bottom 96-well plate.
-
Treatment: After overnight attachment, replace the medium with serum-free medium containing this compound or a positive control (e.g., daunorubicin) for the desired time (e.g., 25 hours).
-
Lysis and Substrate Addition: Add an equal volume of 2x reaction buffer containing a fluorogenic caspase-3 substrate (e.g., Z-DEVD-R110) to each well.
-
Incubation: Incubate for 90 minutes at 37°C.
-
Measurement: Measure fluorescence using an excitation wavelength of 485 nm and an emission wavelength of 520 nm.
Protocol 3: Cell Proliferation Assay (BrdU)
This is a general protocol for a BrdU assay, which can be adapted for use with this compound.[9][10]
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Cell Treatment: Treat cells with this compound for the desired duration (e.g., 27 hours).[9]
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BrdU Labeling: Add BrdU labeling solution to the culture medium and incubate for 1-24 hours, depending on the cell proliferation rate.
-
Fixation and Denaturation: Fix the cells and denature the DNA using an acidic solution (e.g., 1-2.5 M HCl) to expose the incorporated BrdU.
-
Antibody Incubation: Incubate with an anti-BrdU primary antibody, followed by a fluorescently labeled secondary antibody.
-
Analysis: Visualize and quantify the fluorescent signal using a fluorescence microscope or a microplate reader.
Visualizations
Caption: Signaling pathway inhibited by this compound.
Caption: Troubleshooting workflow for this compound cytotoxicity.
References
- 1. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 2. Supplements for Cell Culture [sigmaaldrich.com]
- 3. Stereospecific Inhibitory Effects of CCG-1423 on the Cellular Events Mediated by Myocardin-Related Transcription Factor A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitors of Rho/MRTF/SRF Transcription Pathway Regulate Mitochondrial Function | MDPI [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Exposure time versus cytotoxicity for anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Cell Culture Media Supplements | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Additional Cell Culture Reagents and Supplements | Fisher Scientific [fishersci.com]
unexpected results with (R)-CCG-1423 treatment
Welcome to the technical support center for (R)-CCG-1423. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected results and providing clear guidance on the use of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is known as an inhibitor of the RhoA/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) signaling pathway.[1][2] It functions by preventing the nuclear import of the MRTF-A coactivator, which in turn inhibits SRF-mediated gene transcription.[3][4][5] This pathway is crucial for various cellular processes, including cytoskeletal dynamics, cell migration, and proliferation.
Q2: I am not seeing the expected level of inhibition with this compound. What could be the reason?
There are several factors that could contribute to lower-than-expected efficacy:
-
Stereoisomer Potency: Studies have shown that the S-isomer of CCG-1423 is more potent at inhibiting MRTF-A nuclear import and subsequent downstream events compared to the R-isomer.[3] If you are using the R-isomer or a racemic mixture, you may observe a reduced effect.
-
Cell Line Specificity: The inhibitory effects of CCG-1423 can be cell-type dependent. For example, its anti-proliferative effects are more pronounced in melanoma cell lines that overexpress RhoC.[2]
-
Compound Stability and Solubility: CCG-1423 should be dissolved in fresh, anhydrous DMSO to prepare stock solutions.[1] Improper storage or the use of old solutions can lead to reduced activity. For in vivo studies, specific formulations with PEG300, Tween80, or corn oil are recommended and should be prepared fresh.[1]
Q3: Is this compound cytotoxic to all cell lines?
This compound can exhibit dose-dependent cytotoxicity.[3][6] The sensitivity to the compound varies between different cell lines. It is recommended to perform a dose-response curve to determine the optimal non-toxic concentration for your specific cell line and experimental duration. For instance, WI-38 human fibroblast cells have been shown to be more sensitive to CCG compounds compared to C2C12 mouse myoblasts.[6]
Q4: Are there any known off-target effects of this compound?
Yes, recent studies suggest that CCG-1423 and its derivatives may have effects beyond the MRTF/SRF pathway. Some research indicates a potential for these compounds to have a genome-wide effect on transcription by reducing RNA polymerase II elongation.[7][8][9] This could lead to unexpected changes in gene expression that are independent of MRTF-A inhibition. Researchers should consider these potential off-target effects when interpreting their results.
Troubleshooting Guide
| Observed Problem | Potential Cause | Suggested Solution |
| Low or no inhibition of SRF-mediated transcription (e.g., in a luciferase reporter assay). | 1. Suboptimal compound concentration. 2. Use of the less potent (R)-isomer. 3. Degradation of the compound. 4. Cell line is not responsive to Rho/MRTF pathway inhibition. | 1. Perform a dose-response experiment to determine the optimal concentration (typically in the range of 0.1-10 µM). 2. Consider using the S-isomer for higher potency. 3. Prepare fresh stock solutions in anhydrous DMSO and use freshly prepared working solutions. 4. Confirm that your cell line has an active Rho/MRTF/SRF pathway. |
| High levels of cell death observed after treatment. | 1. The concentration of this compound is too high for the specific cell line. 2. Extended incubation time. | 1. Determine the IC50 for cytotoxicity in your cell line using an MTS or similar viability assay. Use concentrations well below the cytotoxic level. 2. Reduce the duration of the treatment. |
| Inconsistent results between experiments. | 1. Inconsistent preparation of the compound. 2. Variability in cell culture conditions (e.g., serum concentration). | 1. Follow a strict protocol for preparing and storing the compound. 2. Standardize cell seeding density and serum conditions, as serum can activate the Rho pathway. |
| Unexpected changes in gene expression unrelated to the MRTF/SRF pathway. | Potential off-target effects on global transcription. | 1. Validate key findings using an alternative inhibitor or a genetic approach (e.g., siRNA/shRNA knockdown of MRTF-A or SRF). 2. Be aware of the potential for global transcriptional effects and interpret data accordingly.[7][8][9] |
Quantitative Data Summary
Table 1: Reported IC50 and Effective Concentrations of CCG-1423
| Assay | Cell Line | Parameter | Reported Value | Reference |
| SRF-Luciferase Reporter | PC-3 | IC50 for Rho-pathway inhibition | 1.5 µM | [10] |
| DNA Synthesis (LPA-stimulated) | PC-3 | Inhibition | < 1 µM | [2] |
| Cell Growth | PC-3 (with 30 µM LPA) | IC50 | 1 µM | [10] |
| Cell Invasion | PC-3 | Inhibition at 10 µM | ~54% | [10] |
| Cord Formation | HmVEC | Inhibition | Starting at 1 µM | [5] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Reagent: this compound (powder), Anhydrous DMSO.
-
Procedure: a. Briefly centrifuge the vial of this compound powder to ensure all contents are at the bottom. b. Prepare a stock solution by dissolving the powder in fresh, anhydrous DMSO to a concentration of 10-20 mM. Moisture-absorbing DMSO can reduce solubility.[1] c. Mix thoroughly by vortexing until the solution is clear. d. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. e. Store the aliquots at -20°C or -80°C.
Protocol 2: In Vitro Treatment of Adherent Cells
-
Materials: Plated cells in appropriate culture medium, this compound stock solution, serum-free medium (if required).
-
Procedure: a. Plate cells at the desired density and allow them to adhere overnight. b. The following day, prepare the working concentration of this compound by diluting the stock solution in the appropriate culture medium. For serum starvation experiments, dilute in serum-free medium. c. Aspirate the old medium from the cells and replace it with the medium containing this compound or the vehicle control (DMSO). Ensure the final DMSO concentration is consistent across all conditions and typically ≤ 0.1%. d. Incubate the cells for the desired duration (e.g., 18-24 hours) before proceeding with downstream analysis.
Protocol 3: SRF-Luciferase Reporter Assay
-
Materials: Cells (e.g., PC-3), SRF-luciferase reporter plasmid, a constitutively active Renilla luciferase plasmid (for normalization), transfection reagent, this compound.
-
Procedure: a. Co-transfect cells with the SRF-luciferase reporter plasmid and the Renilla luciferase normalization plasmid. b. After transfection (typically 4-6 hours), replace the medium. c. Allow cells to recover for 24 hours. d. Treat the cells with varying concentrations of this compound and a vehicle control for 18-19 hours.[11] e. Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase assay system. f. Normalize the SRF-luciferase activity (firefly) to the Renilla luciferase activity.
Visualizations
Caption: The Rho/MRTF/SRF signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for studying the effects of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. CCG-1423: a small-molecule inhibitor of RhoA transcriptional signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stereospecific Inhibitory Effects of CCG-1423 on the Cellular Events Mediated by Myocardin-Related Transcription Factor A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rho/SRF Inhibitor Modulates Mitochondrial Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological Intervention of MKL/SRF signaling by CCG-1423 impedes Endothelial Cell Migration and Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. CCG-1423-derived compounds reduce global RNA synthesis and inhibit transcriptional responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. biorxiv.org [biorxiv.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. aacrjournals.org [aacrjournals.org]
Technical Support Center: (R)-CCG-1423 and Fluorescence Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the Rho pathway inhibitor, (R)-CCG-1423, in fluorescence-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a specific inhibitor of the RhoA signaling pathway.[1][2] It functions by disrupting the interaction between Myocardin-Related Transcription Factor (MRTF) and Serum Response Factor (SRF), which in turn inhibits the transcription of genes regulated by this pathway.[1][3] This pathway is crucial for various cellular processes, including actin cytoskeleton organization, cell migration, and proliferation.[2]
Q2: Can this compound interfere with my fluorescence assay?
Yes, like many small molecules, this compound has the potential to interfere with fluorescence-based assays. This interference can manifest in several ways:
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Autofluorescence: The compound itself may fluoresce at the excitation and emission wavelengths used for your fluorescent probe, leading to a false positive signal.
-
Inner Filter Effect: The compound may absorb light at the excitation or emission wavelength of your fluorophore, leading to a decrease in the detected signal (quenching) and a false negative result.[4]
-
Light Scattering: At higher concentrations, the compound might precipitate, causing light scattering that can interfere with the assay readings.
Q3: What are the spectral properties (absorbance and fluorescence) of this compound?
Currently, detailed public information on the specific absorbance and fluorescence spectra of this compound is limited. The chemical structure of CCG-1423, which includes aromatic rings, suggests that it may absorb light in the UV range and potentially exhibit some intrinsic fluorescence. To accurately assess the potential for interference, it is recommended to experimentally determine the absorbance and fluorescence spectra of this compound under your specific assay conditions.
Q4: What types of fluorescence assays are most likely to be affected?
Any fluorescence-based assay could potentially be affected. Assays that are particularly sensitive to background fluorescence or changes in light intensity, such as Fluorescence Polarization (FP), Förster Resonance Energy Transfer (FRET), and fluorescence intensity-based assays (e.g., immunofluorescence, cell viability assays), may be more susceptible to interference.[4][5]
Troubleshooting Guides
Issue 1: Unexpected Increase in Fluorescence Signal
Possible Cause: Autofluorescence of this compound.
Troubleshooting Steps:
-
Run a Compound-Only Control: Prepare a sample containing only the assay buffer and this compound at the same concentration used in your experiment. Measure the fluorescence at your assay's excitation and emission wavelengths. A significant signal in this control indicates autofluorescence.
-
Spectral Scan: If your plate reader has the capability, perform an excitation and emission scan of the compound-only control to determine the spectral profile of this compound's fluorescence.
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Change Fluorophore: If there is significant spectral overlap, consider using a fluorophore with excitation and emission wavelengths that are spectrally distinct from this compound. Red-shifted dyes are often a good choice to avoid autofluorescence from small molecules, which typically occurs in the blue-green region.
-
Decrease Compound Concentration: If possible, lower the concentration of this compound to a level where its autofluorescence is negligible, while still achieving the desired biological effect.
Issue 2: Unexpected Decrease in Fluorescence Signal
Possible Cause: Inner filter effect (quenching) or compound precipitation.
Troubleshooting Steps:
-
Measure Compound Absorbance: Use a spectrophotometer to measure the absorbance spectrum of this compound in your assay buffer. If there is significant absorbance at the excitation or emission wavelengths of your fluorophore, the inner filter effect is a likely cause.
-
Visual Inspection for Precipitation: Visually inspect the wells containing this compound for any signs of precipitation. You can also measure light scattering using your plate reader.
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Adjust Assay Geometry: If using a plate reader, switching from a top-read to a bottom-read configuration (or vice-versa) can sometimes mitigate the inner filter effect, depending on where the precipitate or interfering substance is located in the well.
-
Use a Different Fluorophore: Select a fluorophore with a larger Stokes shift (greater separation between excitation and emission wavelengths) or one that emits at a wavelength where this compound does not absorb.
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Data Correction: Mathematical models can sometimes be used to correct for the inner filter effect, but this requires careful validation.
Experimental Protocols
Protocol 1: Determining the Potential for Autofluorescence and Inner Filter Effect of this compound
Objective: To assess the intrinsic fluorescence and absorbance of this compound under your experimental conditions.
Materials:
-
This compound
-
Assay buffer
-
Microplate reader with absorbance and fluorescence detection capabilities (preferably with spectral scanning)
-
UV-transparent and black microplates
Methodology:
-
Prepare a dilution series of this compound in your assay buffer, covering the range of concentrations you plan to use in your experiments.
-
Absorbance Measurement:
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Pipette the dilution series into a UV-transparent microplate.
-
Include a "buffer only" control.
-
Scan the absorbance of each well from 230 nm to 700 nm.
-
Note any absorbance peaks, especially around the excitation and emission wavelengths of your intended fluorophore.
-
-
Fluorescence Measurement:
-
Pipette the same dilution series into a black, clear-bottom microplate.
-
Include a "buffer only" control.
-
Set the plate reader to the excitation and emission wavelengths of your primary assay's fluorophore.
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Measure the fluorescence intensity of each well. A concentration-dependent increase in fluorescence indicates autofluorescence.
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If possible, perform an emission scan for each concentration by exciting at your assay's excitation wavelength, and an excitation scan by monitoring at your assay's emission wavelength.
-
Protocol 2: Fluorescence Polarization (FP) Assay with this compound
Objective: To measure the effect of this compound on a protein-ligand interaction using FP.
Materials:
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Fluorescently labeled ligand (tracer)
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Target protein
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This compound
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Assay buffer
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Black, non-binding surface microplate
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Microplate reader capable of measuring fluorescence polarization
Methodology:
-
Determine Optimal Tracer and Protein Concentrations: Perform a titration of the protein against a fixed concentration of the tracer to determine the protein concentration that gives a stable and significant FP signal.
-
Set up Control Wells:
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Buffer Only: Assay buffer.
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Tracer Only: Tracer in assay buffer.
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Tracer + Protein: Tracer and protein in assay buffer (this is your positive control for binding).
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This compound Only: Highest concentration of this compound in assay buffer.
-
-
Set up Experimental Wells: Prepare a serial dilution of this compound in assay buffer. Add the tracer and protein to each well.
-
Incubation: Incubate the plate according to your established protocol to allow the binding to reach equilibrium.
-
Measurement: Read the fluorescence polarization of each well.
-
Data Analysis:
-
Check the "this compound Only" well for high fluorescence intensity, which could indicate interference.
-
A decrease in polarization in the experimental wells compared to the "Tracer + Protein" control suggests that this compound is inhibiting the protein-ligand interaction.
-
Data Presentation
Table 1: Troubleshooting Fluorescence Interference with this compound
| Observed Issue | Potential Cause | Recommended Control Experiment | Possible Solution |
| Increased Signal | Autofluorescence | This compound in buffer | Use red-shifted fluorophore; Lower compound concentration |
| Decreased Signal | Inner Filter Effect | Absorbance scan of this compound | Use fluorophore with larger Stokes shift; Change plate read geometry |
| High Variability | Compound Precipitation | Visual inspection; Light scatter measurement | Lower compound concentration; Add detergent (e.g., 0.01% Triton X-100) if compatible with the assay |
Table 2: Spectral Properties of Common Fluorophores
| Fluorophore | Excitation (nm) | Emission (nm) | Color |
| DAPI | 358 | 461 | Blue |
| FITC | 495 | 517 | Green |
| TRITC | 550 | 573 | Red |
| Alexa Fluor 488 | 493 | 519 | Green |
| Alexa Fluor 594 | 590 | 617 | Red |
| Alexa Fluor 647 | 650 | 668 | Far-Red |
Visualizations
Caption: The RhoA signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting fluorescence assay interference.
References
preventing (R)-CCG-1423 precipitation in stock solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-CCG-1423. Our aim is to help you prevent and resolve issues related to the precipitation of this compound in stock solutions, ensuring the reliability and reproducibility of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered when preparing and using this compound stock solutions.
Q1: My this compound powder is not dissolving completely in DMSO. What should I do?
A1: Complete dissolution is crucial for accurate dosing. If you are experiencing solubility issues, consider the following troubleshooting steps:
-
Use fresh, anhydrous DMSO: Dimethyl sulfoxide (DMSO) is hygroscopic, meaning it readily absorbs moisture from the air. This absorbed water can significantly decrease the solubility of this compound. Always use a fresh, unopened bottle of anhydrous or molecular biology grade DMSO.
-
Gentle Warming: You can warm the solution to 37-40°C to aid dissolution. Avoid excessive heat, as it may degrade the compound.
-
Sonication: Sonicating the solution for short periods can also help to break up any clumps of powder and facilitate dissolution.[1]
-
Vortexing: Vigorous vortexing can also be an effective method to ensure the compound is fully dissolved.
Q2: I observed precipitation in my this compound stock solution after storage. What could be the cause and how can I fix it?
A2: Precipitation upon storage can be due to several factors:
-
Moisture Contamination: As mentioned above, moisture in the DMSO can lead to precipitation over time. Ensure your stock solution vials are tightly sealed to prevent moisture absorption.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing your stock solution can cause the compound to come out of solution. It is highly recommended to aliquot your stock solution into smaller, single-use volumes after preparation to minimize freeze-thaw cycles.[1]
-
Storage Temperature: While this compound stock solutions are generally stable at -20°C or -80°C, ensure your freezer maintains a consistent temperature.
To redissolve the precipitate, you can try gently warming the vial and vortexing or sonicating as described in A1. If the precipitate does not redissolve, it is best to prepare a fresh stock solution.
Q3: When I add my this compound DMSO stock solution to my aqueous cell culture medium or buffer, a precipitate forms. How can I prevent this?
A3: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous solution. Here are some strategies to prevent precipitation:
-
Lower the Final DMSO Concentration: Aim for a final DMSO concentration of less than 0.5% in your culture medium, as higher concentrations can be toxic to cells and increase the likelihood of precipitation. Ideally, the final DMSO concentration should be kept at or below 0.1%.
-
Serial Dilutions in DMSO: Before adding to your aqueous medium, perform serial dilutions of your concentrated stock solution in DMSO to get closer to your final working concentration. Then, add the more diluted DMSO stock to your medium.
-
Stepwise Addition and Mixing: Add the this compound stock solution to the medium dropwise while gently vortexing or swirling the tube. This helps to disperse the compound quickly and prevent localized high concentrations that can lead to precipitation.
-
Pre-warming the Medium: Having your cell culture medium or buffer at 37°C can sometimes help to keep the compound in solution upon addition of the DMSO stock.
Quantitative Data Summary
The solubility of this compound can vary slightly between suppliers. The following table summarizes the reported solubility data in common solvents.
| Solvent | Solubility (Concentration) | Source |
| DMSO | 100 mg/mL (219.90 mM) | MedChemExpress[1] |
| DMSO | 90 mg/mL (197.91 mM) | Selleck Chemicals |
| DMSO | 100 mM | Abcam[2] |
| DMSO | 10 mg/mL | Sigma-Aldrich[3] |
| Ethanol | 4 mg/mL | Selleck Chemicals |
| Water | Insoluble | Selleck Chemicals |
Note: The solubility in DMSO can be enhanced with warming and sonication. It is crucial to use fresh, anhydrous DMSO for optimal solubility.[1][4]
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
-
Materials:
-
This compound (Molecular Weight: 454.75 g/mol )
-
Anhydrous or molecular biology grade DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipette
-
-
Procedure:
-
Weighing the Compound: Accurately weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you would need 4.55 mg of the compound.
-
Adding Solvent: Add the calculated volume of fresh, anhydrous DMSO to the vial containing the this compound powder.
-
Dissolving the Compound: Vortex the solution vigorously until the powder is completely dissolved. If necessary, gently warm the solution to 37°C or sonicate for a few minutes to aid dissolution.
-
Visual Inspection: Visually inspect the solution to ensure there are no visible particles or precipitate.
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[1]
-
Storage: Store the aliquots at -20°C or -80°C for long-term storage. When stored at -20°C, the stock solution is typically stable for up to 3 months, and at -80°C for up to 6-12 months.
-
Visualizations
Caption: Workflow for preparing this compound stock solution.
Caption: this compound inhibits the Rho/MRTF/SRF signaling pathway.
References
Validation & Comparative
A Comparative Guide to the Stereoisomers of CCG-1423: (R)-CCG-1423 vs. (S)-CCG-1423
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of the (R) and (S) enantiomers of CCG-1423, a potent inhibitor of the RhoA/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) signaling pathway. This pathway is a critical regulator of gene expression involved in cell proliferation, migration, and fibrosis, making its inhibitors promising candidates for therapeutic development in oncology and other diseases.
Executive Summary
Data Presentation
The following table summarizes the comparative activity of (R)-CCG-1423 and (S)-CCG-1423 based on available experimental data. The data is presented qualitatively, reflecting the findings of Watanabe et al. (2015), which demonstrate the superior potency of the (S)-enantiomer.
| Parameter | (S)-CCG-1423 | This compound | Racemic CCG-1423 | Reference |
| Inhibition of SRF-Mediated Gene Expression | More Potent | Less Potent | Intermediate Potency | [1] |
| Inhibition of Cell Migration | More Potent | Less Potent | Intermediate Potency | [1] |
| Inhibition of MRTF-A Nuclear Import | More Potent | Less Potent | Intermediate Potency | [1] |
| Binding Affinity for MRTF-A | Higher | Lower | Intermediate Affinity | [1] |
Signaling Pathway and Mechanism of Action
CCG-1423 inhibits the RhoA/MRTF/SRF signaling pathway. The (S)-enantiomer is understood to be more effective in this inhibition. The pathway is initiated by the activation of RhoA, which leads to the polymerization of globular actin (G-actin) into filamentous actin (F-actin). This process releases MRTF-A from its sequestration by G-actin, allowing it to translocate into the nucleus. In the nucleus, MRTF-A acts as a co-activator for the transcription factor SRF, leading to the expression of target genes involved in processes like cell migration and proliferation. CCG-1423 is believed to inhibit the nuclear import of MRTF-A.[1][5]
References
- 1. Stereospecific Inhibitory Effects of CCG-1423 on the Cellular Events Mediated by Myocardin-Related Transcription Factor A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stereospecific Inhibitory Effects of CCG-1423 on the Cellular Events Mediated by Myocardin-Related Transcription Factor A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stereospecific Inhibitory Effects of CCG-1423 on the Cellular Events Mediated by Myocardin-Related Transcription Factor A | PLOS One [journals.plos.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. RPEL Proteins Are the Molecular Targets for CCG-1423, an Inhibitor of Rho Signaling - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of (R)-CCG-1423 and CCG-203971 in Rho/MRTF/SRF Pathway Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of (R)-CCG-1423 and its successor, CCG-203971, small molecule inhibitors of the Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) signaling pathway. This pathway is a critical regulator of cellular processes such as gene expression, cell migration, and fibrosis, making its inhibitors valuable tools for research and potential therapeutic development.[1][2][3]
This compound was one of the first identified small molecule inhibitors of the Rho/MRTF/SRF pathway.[1] However, its utility was limited by issues of cytotoxicity.[4] This led to the development of second-generation inhibitors, including CCG-203971, which was designed to have improved potency and reduced cytotoxicity.[4] More recent research has identified the iron-dependent co-transcription factor, pirin, as a molecular target for this series of compounds.[1]
Signaling Pathway Overview
The Rho/MRTF/SRF signaling cascade is initiated by the activation of Rho GTPases, which leads to changes in actin dynamics. This results in the nuclear translocation of MRTF, where it acts as a coactivator for SRF, driving the transcription of target genes involved in cytoskeletal organization and cell motility. Both this compound and CCG-203971 disrupt this pathway, leading to the inhibition of SRF-mediated gene transcription.
Quantitative Efficacy Comparison
The following table summarizes the available quantitative data comparing the efficacy and cytotoxicity of this compound and CCG-203971.
| Parameter | This compound | CCG-203971 | Assay/Cell Line | Reference |
| SRE.L Luciferase Assay IC50 | ~1 µM | 0.64 µM | RhoA/C-activated SRE-luciferase in PC-3 cells | [5][6] |
| Cytotoxicity IC50 | Not explicitly stated, but noted to have significant toxicity | 12.0 ± 3.99 µM | MTS Assay in WI-38 human lung fibroblasts | [4] |
| 10.9 ± 3.52 µM | MTS Assay in C2C12 mouse myoblasts | [4] | ||
| Inhibition of PC-3 Cell Migration IC50 | Not available | 4.2 µM | PC-3 prostate cancer cells | [6] |
| Inhibition of Collagen I Protein Expression | Repressed at 1 and 3 µM | Showed a concentration-dependent repression, with significant inhibition at 17.5 and 25 µM, and was more potent at lower concentrations than CCG-100602 (a related compound). | TGF-β stimulated primary human intestinal fibroblasts | [5] |
| Inhibition of α-SMA Protein Expression | Repressed at 1 and 3 µM | Strongly repressed at 25 µM | TGF-β stimulated primary human intestinal fibroblasts | [5][6] |
Experimental Protocols
Serum Response Element (SRE.L) Luciferase Reporter Assay
This assay is used to measure the transcriptional activity of the SRF.
Protocol:
-
Cell Seeding: PC-3 prostate cancer cells are seeded in 96-well plates.
-
Transfection: Cells are co-transfected with a plasmid containing the firefly luciferase gene under the control of a serum response element (SRE.L) and a plasmid expressing a constitutively active form of RhoA or RhoC.
-
Compound Treatment: Following transfection, cells are treated with a range of concentrations of this compound or CCG-203971.
-
Incubation: Cells are incubated for a defined period, typically 24 hours.
-
Cell Lysis and Luciferase Measurement: Cells are lysed, and the luciferase substrate is added. The resulting luminescence, which is proportional to SRF transcriptional activity, is measured using a luminometer.
-
Data Analysis: The IC50 values are calculated from the dose-response curves.
Cell Viability (MTS) Assay
This colorimetric assay determines the number of viable cells in proliferation or cytotoxicity studies.
Protocol:
-
Cell Seeding: WI-38 or C2C12 cells are seeded into 96-well plates.[4]
-
Compound Administration: The cells are treated with different concentrations of the test compounds.[4]
-
Incubation: The plates are incubated for a specified period, for instance, 24 hours.[4]
-
MTS Reagent Addition: The MTS reagent is added to each well.[4]
-
Incubation: The plates are incubated for 1-4 hours to allow for the conversion of the MTS tetrazolium compound into a colored formazan product by viable cells.[4]
-
Absorbance Reading: The absorbance is measured at 490 nm using a plate reader.
-
Analysis: The absorbance is directly proportional to the number of viable cells. The IC50 for cytotoxicity is then calculated.
Western Blotting for Protein Expression
This technique is used to detect and quantify specific proteins in a sample.
Protocol:
-
Cell Culture and Treatment: Primary human intestinal fibroblasts are cultured and stimulated with TGF-β in the presence or absence of the inhibitors.
-
Protein Extraction: Cells are lysed to extract total protein.
-
Protein Quantification: The concentration of the extracted protein is determined.
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the target proteins (e.g., α-SMA, Collagen I).
-
Secondary Antibody Incubation: The membrane is washed and then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
Analysis: The intensity of the bands is quantified to determine the relative protein expression levels.
Summary of Findings
The development of CCG-203971 represents a significant advancement over the first-generation inhibitor, this compound. The available data indicates that CCG-203971 exhibits improved potency in inhibiting the Rho/MRTF/SRF signaling pathway, as demonstrated by its lower IC50 value in the SRE.L luciferase assay.[5][6] Crucially, CCG-203971 displays significantly lower cytotoxicity, a key limitation of this compound.[4]
In functional assays, CCG-203971 has been shown to be effective at inhibiting cancer cell migration and the expression of profibrotic proteins.[5][6] While a direct side-by-side comparison of this compound and CCG-203971 across all functional assays is not extensively available in the literature, the evidence strongly suggests that CCG-203971 is a more potent and less toxic research tool for studying the Rho/MRTF/SRF pathway and a more promising lead for therapeutic development. Further research directly comparing the two compounds in various in vivo models would provide a more complete picture of their relative efficacies.
References
- 1. Identification of Pirin as a Molecular Target of the CCG-1423/CCG-203971 Series of Antifibrotic and Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rho-actin signaling to the MRTF coactivators dominates the immediate transcriptional response to serum in fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of Inhibitors of MRTF/SRF-regulated Gene Transcription - Richard Neubig [grantome.com]
- 4. mdpi.com [mdpi.com]
- 5. Novel Rho/MRTF/SRF Inhibitors Block Matrix-stiffness and TGF-β–Induced Fibrogenesis in Human Colonic Myofibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
A Head-to-Head Comparison of (R)-CCG-1423 and Y-27632 in Rho Pathway Inhibition
For researchers, scientists, and drug development professionals, the selective inhibition of the Rho signaling pathway presents a powerful tool for investigating cellular processes and developing novel therapeutics. Among the chemical probes available, (R)-CCG-1423 and Y-27632 are two widely used inhibitors that, while both targeting the Rho pathway, operate through distinct mechanisms of action. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols, to aid in the selection of the appropriate tool for specific research needs.
The Rho family of small GTPases, with RhoA being a key member, are critical regulators of a wide array of cellular functions, including cytoskeletal dynamics, cell migration, proliferation, and gene expression. The aberrant activation of the Rho pathway is implicated in numerous pathologies, most notably cancer metastasis and fibrosis. Consequently, inhibitors of this pathway are invaluable for both basic research and as potential therapeutic agents.
This guide focuses on two prominent inhibitors: Y-27632, a direct inhibitor of the Rho-associated coiled-coil containing protein kinases (ROCK), and this compound, which targets the transcriptional output of the RhoA pathway.
Mechanism of Action: Two Distinct Points of Intervention
The primary distinction between Y-27632 and this compound lies in their specific molecular targets within the Rho signaling cascade. Y-27632 acts as a direct, ATP-competitive inhibitor of the serine/threonine kinases ROCK1 and ROCK2, which are immediate downstream effectors of active, GTP-bound RhoA.[1][2][3] In contrast, this compound functions further downstream, inhibiting the nuclear import of the Myocardin-related transcription factor A (MRTF-A), a key co-activator of the Serum Response Factor (SRF). This ultimately blocks RhoA-dependent gene transcription.[4][5] Notably, this compound does not directly inhibit ROCK kinase activity.[6]
Quantitative Comparison of Inhibitor Potency
The potency of this compound and Y-27632 has been characterized in various assays. Y-27632 exhibits high potency in direct enzyme inhibition assays with nanomolar Ki values for both ROCK isoforms. This compound shows efficacy in the low micromolar to nanomolar range in cell-based assays that measure the downstream consequences of RhoA-mediated transcription.
| Inhibitor | Target | Assay Type | Value | Cell Line/System | Reference |
| Y-27632 | ROCK1 | Kinase Inhibition (Ki) | ~220 nM | Cell-free | [1] |
| ROCK2 | Kinase Inhibition (Ki) | ~300 nM | Cell-free | [1] | |
| This compound | RhoA Pathway | SRF-Luciferase Reporter | IC50 ≈ 1.5 µM | PC-3 | [7] |
| RhoA Pathway | LPA-induced DNA Synthesis | Potent inhibition at < 1 µM | PC-3 | [5] | |
| RhoC-driven Growth | Cell Proliferation | Nanomolar range | A375M2, SK-Mel-147 | [5] | |
| Cell Migration | Wound Healing | S-isomer more potent than R-isomer | B16F10 | [8] |
Note: Direct comparison of IC50 values between the two inhibitors is challenging as they are often determined in different experimental systems. The S-isomer of CCG-1423 has been reported to be more potent than the R-isomer in inhibiting cell migration and SRF-mediated gene expression.[8]
Supporting Experimental Data and Protocols
To effectively compare this compound and Y-27632, a series of well-established cellular assays can be employed. Below are detailed protocols for key experiments that can elucidate the specific effects of each inhibitor.
RhoA Activation Assay (G-LISA Method)
This assay quantifies the amount of active, GTP-bound RhoA in cell lysates, providing a direct measure of upstream RhoA activity.
Principle: A 96-well plate is coated with a Rho-GTP-binding protein. Active RhoA from cell lysates binds to the plate, while inactive RhoA is washed away. The bound active RhoA is detected using a specific primary antibody followed by a secondary antibody conjugated to a detection enzyme (e.g., HRP), and the signal is quantified.[1][4][9]
Protocol:
-
Cell Culture and Treatment: Plate cells in a 10 cm dish and grow to 80-90% confluency. Serum-starve the cells overnight to reduce basal RhoA activity. Treat cells with activators (e.g., LPA) and/or inhibitors (this compound or Y-27632) for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with the provided lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate and normalize all samples to the same concentration (typically 0.4-2 mg/ml).
-
G-LISA Assay:
-
Add 25 µl of the normalized cell lysate to duplicate wells of the Rho-GTP affinity plate.
-
Add 25 µl of binding buffer and incubate on a shaker for 30 minutes.
-
Wash the wells with wash buffer.
-
Add 50 µl of diluted anti-RhoA primary antibody and incubate for 45 minutes.
-
Wash and add 50 µl of diluted HRP-labeled secondary antibody, then incubate for 45 minutes.
-
Wash and add 50 µl of HRP detection reagent.
-
Measure luminescence using a microplate reader.[1]
-
Expected Outcome: Y-27632 is not expected to alter the levels of GTP-bound RhoA as it acts downstream. This compound is also predicted to have no effect on RhoA activation itself. This assay serves as a crucial control to confirm that the observed cellular effects of the inhibitors are not due to an off-target effect on RhoA activation.
Transwell Cell Migration Assay
This assay assesses the ability of cells to migrate through a porous membrane, a process highly dependent on cytoskeletal rearrangements regulated by the Rho pathway.
Principle: Cells are seeded in the upper chamber of a Transwell insert, which has a porous membrane. The lower chamber contains a chemoattractant. The number of cells that migrate through the pores to the lower side of the membrane is quantified.[3][10]
Protocol:
-
Cell Preparation: Culture cells to ~80% confluency. Harvest the cells and resuspend them in a serum-free medium at a concentration of 1 x 10^5 cells/ml.
-
Assay Setup:
-
Add 600 µl of medium containing a chemoattractant (e.g., 10% FBS) to the lower wells of a 24-well plate.
-
Place the Transwell inserts (8 µm pore size) into the wells.
-
Pre-incubate the cell suspension with various concentrations of this compound, Y-27632, or vehicle control for 30 minutes.
-
Add 100 µl of the cell suspension to the upper chamber of each insert.
-
-
Incubation: Incubate the plate at 37°C for a period determined by the cell type's migratory capacity (e.g., 4-24 hours).
-
Cell Staining and Quantification:
-
Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the bottom of the membrane with 70% ethanol for 10-15 minutes.
-
Stain the cells with 0.2% crystal violet for 5 minutes.
-
Wash the inserts with water and allow them to dry.
-
Count the number of migrated cells in several fields of view under a microscope.[3]
-
Expected Outcome: Both Y-27632 and this compound are expected to inhibit cell migration.[8][11][12] A dose-response curve can be generated to determine the IC50 for migration inhibition for each compound, providing a direct comparison of their potency in this cellular context.
SRF-mediated Transcription Assay (Luciferase Reporter)
This assay measures the transcriptional activity of SRF, which is a downstream target of the RhoA/MRTF-A signaling axis.
Principle: Cells are co-transfected with a reporter plasmid containing the firefly luciferase gene under the control of an SRF-responsive element (SRF-RE) and a control plasmid expressing Renilla luciferase for normalization. The activity of the RhoA pathway is determined by measuring the luminescence produced by firefly luciferase.[13][14][15][16]
Protocol:
-
Cell Transfection: Seed cells (e.g., HEK293) in a 96-well plate. Co-transfect the cells with the SRF-RE firefly luciferase reporter vector and a Renilla luciferase control vector using a suitable transfection reagent.
-
Inhibitor Treatment and Stimulation:
-
After 24 hours, replace the medium with a serum-free medium and incubate overnight.
-
Pre-treat the cells with various concentrations of this compound, Y-27632, or vehicle control for 1-2 hours.
-
Stimulate the cells with an activator of the Rho pathway (e.g., 20% FBS or LPA) for 6-16 hours.
-
-
Luciferase Assay:
-
Lyse the cells and perform a dual-luciferase assay according to the manufacturer's instructions.
-
Measure both firefly and Renilla luciferase activity using a luminometer.
-
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
Expected Outcome: this compound is expected to potently inhibit SRF-luciferase activity in a dose-dependent manner.[5][6] Y-27632 may show partial or no inhibition, as some SRF activation can occur independently of ROCK. One study noted that Y-27632 does not fully inhibit Gα13-stimulated SRE-luciferase expression.[6] This assay is excellent for distinguishing the mechanisms of the two inhibitors.
Summary and Recommendations
| Feature | This compound | Y-27632 |
| Primary Target | MRTF-A/SRF-mediated transcription | ROCK1 and ROCK2 kinases |
| Mechanism | Inhibits nuclear import of MRTF-A | ATP-competitive kinase inhibitor |
| Effect on RhoA-GTP | None | None |
| Effect on Cytoskeleton | Indirectly, by altering gene expression | Directly, by inhibiting ROCK-mediated phosphorylation of downstream targets (e.g., MLC) |
| Effect on Transcription | Direct and potent inhibition of SRF-mediated transcription | Partial or context-dependent inhibition |
| Typical Use Cases | Studying Rho-dependent gene expression, cancer cell invasion, and fibrosis | Enhancing cell survival after dissociation, studying cytoskeletal dynamics, cell contractility, and smooth muscle relaxation |
Choosing the Right Inhibitor:
-
For studying Rho-dependent gene transcription and its role in processes like cancer invasion and fibrosis, this compound is the more specific and appropriate tool. Its mechanism allows for the dissection of the transcriptional outputs of the Rho pathway.
-
For investigating the direct role of ROCK in cytoskeletal organization, cell contractility, and for applications such as improving stem cell survival, Y-27632 is the inhibitor of choice. Its well-characterized, direct inhibition of ROCK makes it a reliable tool for these purposes.
References
- 1. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 2. Novel Rho/MRTF/SRF Inhibitors Block Matrix-stiffness and TGF-β–Induced Fibrogenesis in Human Colonic Myofibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sc.edu [sc.edu]
- 5. CCG-1423: a small-molecule inhibitor of RhoA transcriptional signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Stereospecific Inhibitory Effects of CCG-1423 on the Cellular Events Mediated by Myocardin-Related Transcription Factor A - PMC [pmc.ncbi.nlm.nih.gov]
- 9. universalbiologicals.com [universalbiologicals.com]
- 10. corning.com [corning.com]
- 11. ROCK inhibitor enhances the growth and migration of BRAF‐mutant skin melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. promega.com [promega.com]
- 14. abeomics.com [abeomics.com]
- 15. bosterbio.com [bosterbio.com]
- 16. abeomics.com [abeomics.com]
A Comparative Guide to (R)-CCG-1423 and Latrunculin B: Unraveling Their Distinct Impacts on Actin Dynamics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of (R)-CCG-1423 and Latrunculin B, two widely used chemical probes that modulate actin dynamics through distinct mechanisms. Understanding their differential effects is crucial for the precise dissection of cellular processes reliant on the actin cytoskeleton and for the development of targeted therapeutics.
Introduction
The actin cytoskeleton is a highly dynamic network of protein filaments essential for a multitude of cellular functions, including cell motility, morphogenesis, and intracellular transport. Pharmacological agents that perturb actin dynamics are invaluable tools for studying these processes. Latrunculin B, a marine macrolide, directly targets actin monomers, while this compound, a synthetic small molecule, indirectly influences the actin cytoskeleton by inhibiting the RhoA signaling pathway. This guide delves into their mechanisms of action, presents comparative experimental data, and provides detailed protocols for key assays.
Mechanism of Action
Latrunculin B: The Direct Actin Monomer Sequestrator
Latrunculin B exerts its effect through direct, high-affinity binding to globular actin (G-actin) monomers in a 1:1 stoichiometric ratio.[1][2] This interaction prevents the incorporation of G-actin into filamentous actin (F-actin), thereby shifting the equilibrium towards depolymerization and leading to a rapid disruption of the existing actin cytoskeleton.[2]
This compound: The Indirect Regulator via RhoA/MRTF-A Signaling
In contrast, this compound does not directly interact with actin. Instead, it functions as a potent inhibitor of the RhoA signaling pathway.[3][4] Specifically, it prevents the nuclear translocation of the Myocardin-Related Transcription Factor A (MRTF-A), a key co-activator of the Serum Response Factor (SRF).[3][5] The MRTF-A/SRF complex regulates the transcription of numerous genes involved in actin assembly and cytoskeletal organization, including profilin-1 (Pfn1), Vasodilator-Stimulated Phosphoprotein (VASP), and the ARP2/3 complex subunit ArpC2.[5][6] By inhibiting this pathway, this compound leads to a downstream reduction in the expression of these crucial actin-binding proteins, thereby indirectly affecting actin dynamics.[5][6]
Quantitative Data Presentation
The following tables summarize the available quantitative data for this compound and Latrunculin B, providing a basis for comparing their potency and effects on various cellular parameters.
Table 1: IC50 and Effective Concentrations
| Compound | Assay | Cell Line/System | IC50 / Effective Concentration |
| This compound | Rho-pathway selective serum response element-luciferase reporter | - | 1.5 µM[7] |
| Growth Inhibition (with 30 µM LPA) | PC-3 (Prostate Cancer) | 1 µM[7] | |
| Reduction of Pfn1 expression | HmVEC | ~54% reduction at 1 µM; ~80% at 5 µM[6] | |
| Reduction of VASP & ArpC2 expression | HmVEC | 30-40% reduction at 5 µM[6] | |
| Latrunculin B | Growth Inhibition | HeLa | 1.4 µM |
| Growth Inhibition | HCT116 (Colon Cancer) | 7.1 µM[8] | |
| Growth Inhibition | MDA-MB-435 (Melanoma) | 4.8 µM[8] | |
| Half-maximal inhibition of pollen germination | Pollen | 40-50 nM[2] | |
| Half-maximal inhibition of pollen tube extension | Pollen | 5-7 nM[2] |
Table 2: Comparative Effects on Gene Expression in PC-3 Cells
A microarray analysis revealed a significant overlap in the gene expression profiles of PC-3 prostate cancer cells treated with CCG-1423 and Latrunculin B, suggesting that despite their different primary targets, they converge on similar downstream transcriptional pathways related to the actin cytoskeleton, cell cycle, and metastasis.[9]
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate the replication and further investigation of the effects of these compounds.
In Vitro Actin Polymerization Assay (Pyrene-Actin Assay)
This assay is used to measure the effect of a compound on the polymerization of actin in a cell-free system. It is particularly useful for directly assessing the activity of compounds like Latrunculin B that target actin monomers.
Materials:
-
Monomeric pyrene-labeled actin
-
G-buffer (2 mM Tris-HCl pH 8.0, 0.2 mM ATP, 0.1 mM CaCl₂, 0.5 mM DTT)
-
10x Polymerization Buffer (500 mM KCl, 20 mM MgCl₂, 10 mM ATP)
-
Test compounds (Latrunculin B, this compound) dissolved in an appropriate solvent (e.g., DMSO)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a solution of G-actin in G-buffer on ice.
-
Add the test compound or vehicle control to the desired final concentration.
-
Incubate for a short period (e.g., 5 minutes) on ice to allow for binding.
-
Initiate polymerization by adding 1/10th volume of 10x Polymerization Buffer.
-
Immediately place the plate in a fluorescence plate reader pre-set to the appropriate temperature (e.g., 25°C).
-
Measure the fluorescence intensity (Excitation: ~365 nm, Emission: ~407 nm) at regular intervals for a specified duration (e.g., every 30 seconds for 1 hour).
-
Plot fluorescence intensity versus time. A decrease in the rate and extent of fluorescence increase in the presence of an inhibitor like Latrunculin B indicates inhibition of actin polymerization.
Phalloidin Staining for F-actin Visualization
This protocol allows for the visualization of the filamentous actin cytoskeleton in cultured cells, enabling the assessment of morphological changes induced by the test compounds.
Materials:
-
Cultured cells on coverslips or in imaging-compatible plates
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Fluorescently-conjugated phalloidin (e.g., Phalloidin-iFluor 488)
-
Mounting medium with DAPI (optional, for nuclear counterstaining)
-
Fluorescence microscope
Procedure:
-
Treat cultured cells with the desired concentrations of this compound, Latrunculin B, or vehicle control for the appropriate duration.
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA in PBS for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.
-
Wash the cells three times with PBS.
-
Incubate the cells with a solution of fluorescently-conjugated phalloidin (typically 1:100 to 1:1000 dilution in PBS) for 30-60 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using mounting medium containing DAPI, or add imaging buffer to the plate.
-
Visualize the F-actin structures using a fluorescence microscope.
Western Blotting for Actin-Binding Proteins
This technique is used to quantify the expression levels of specific proteins, such as Pfn1, VASP, and ArpC2, in response to treatment with compounds like this compound.
Materials:
-
Cultured cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against Pfn1, VASP, ArpC2, and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Treat cells with this compound or vehicle control.
-
Lyse the cells in RIPA buffer and collect the lysates.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
Conclusion
This compound and Latrunculin B are powerful yet fundamentally different tools for investigating the role of the actin cytoskeleton in cellular biology. Latrunculin B offers a means for the acute and direct disruption of actin polymerization, making it suitable for studying processes that respond rapidly to cytoskeletal collapse. In contrast, this compound provides a more nuanced approach, targeting the upstream signaling pathways that regulate the expression of key actin-binding proteins. This makes it a valuable tool for investigating the transcriptional regulation of the cytoskeleton and its long-term impact on cellular function. The choice between these compounds should be guided by the specific biological question and the desired timescale of the experimental intervention. This guide provides the foundational knowledge and experimental frameworks to effectively utilize these compounds in your research.
References
- 1. Phalloidin labeling protocol for optimal F-actin staining [abberior.rocks]
- 2. Cell assay, fix and stain (DAPI, Phalloidin) | DRSC/TRiP Functional Genomics Resources & DRSC-BTRR [fgr.hms.harvard.edu]
- 3. Identification of Pirin as a Molecular Target of the CCG-1423/CCG-203971 Series of Antifibrotic and Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. abcam.com [abcam.com]
- 5. Measurement and Analysis of in vitro Actin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mullinslab.ucsf.edu [mullinslab.ucsf.edu]
- 7. Inhibitors of Rho/MRTF/SRF Transcription Pathway Regulate Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Small-Molecule Inhibition of Rho/MKL/SRF Transcription in Prostate Cancer Cells: Modulation of Cell Cycle, ER Stress, and Metastasis Gene Networks - PubMed [pubmed.ncbi.nlm.nih.gov]
siRNA knockdown of MRTF-A vs (R)-CCG-1423 treatment
An In-depth Comparison of MRTF-A Inhibition: siRNA Knockdown versus (R)-CCG-1423 Treatment
For researchers investigating the myocardin-related transcription factor-A (MRTF-A) signaling pathway, choosing the right tool to inhibit its function is critical. The two most common methods, siRNA-mediated knockdown and treatment with the small molecule inhibitor this compound, offer distinct advantages and disadvantages. This guide provides a detailed comparison of their mechanisms, performance, and experimental protocols to aid researchers in selecting the most appropriate method for their studies.
Mechanism of Action
This compound Treatment: this compound is a small molecule inhibitor of the Rho/MRTF-A/Serum Response Factor (SRF) signaling pathway.[4][5] Its mechanism of action is to prevent the nuclear translocation of MRTF-A.[6] In unstimulated cells, MRTF-A is bound to globular actin (G-actin) in the cytoplasm.[7] Upon Rho signaling activation, actin polymerization depletes the cytoplasmic G-actin pool, releasing MRTF-A.[7][8] This allows MRTF-A to be imported into the nucleus where it co-activates SRF to drive the transcription of target genes.[7][9] this compound has been shown to bind to the nuclear localization signal (NLS) region of MRTF-A, thereby inhibiting its interaction with importin proteins and preventing its entry into the nucleus.[10][11] Some studies suggest the S-isomer of CCG-1423 is more potent in this inhibition.[6][12]
Below is a diagram illustrating the MRTF-A signaling pathway and the points of intervention for both siRNA and this compound.
Data Presentation: A Comparative Overview
The following tables summarize the key performance characteristics of each method based on available literature.
Table 1: Comparison of Efficacy and Specificity
| Parameter | siRNA Knockdown of MRTF-A | This compound Treatment |
| Target | MRTF-A mRNA | MRTF-A protein (and potentially other RPEL-domain proteins)[11] |
| Typical Efficacy | >80% knockdown of mRNA levels can be achieved[3] | IC50 of ~1 µM for inhibiting Rho-dependent transcription[5] |
| Onset of Effect | 24-72 hours (requires time for protein turnover)[1] | Rapid (minutes to hours)[13] |
| Duration of Effect | 3-7 days (transient, depends on cell division) | Dependent on compound half-life and continued presence |
| Specificity | High sequence specificity, but prone to off-target effects due to partial complementarity with other mRNAs[14][15][16][17] | Primarily targets MRTF-A nuclear import, but may have broader effects on global transcription at higher concentrations[18][19] |
| Off-Target Effects | Can induce an interferon response and has miRNA-like off-target effects[14][15] | May affect other RPEL-domain proteins; some studies report effects on global RNA synthesis independent of MRTFs[18][19][20] |
Table 2: Effects on Cellular Processes
| Cellular Process | Effect of MRTF-A siRNA Knockdown | Effect of this compound Treatment |
| Cell Migration | Suppresses migration[21] | Potently inhibits migration and invasion in various cancer cell lines[10][22][23] |
| Cell Proliferation | Can reduce proliferation in certain cell types | Inhibits LPA-stimulated DNA synthesis and cell growth[22][23] |
| Gene Expression | Downregulates SRF target genes | Inhibits SRF-mediated transcription[4] |
| Angiogenesis | siRNA against MKL1 (MRTF-A) inhibits cord formation of endothelial cells[10] | Inhibits endothelial cell migration and sprouting angiogenesis[10] |
| Fibrosis | Knockdown of MRTF-A can attenuate fibrotic responses[24] | Reduces fibrosis in pre-clinical models[13] |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are generalized protocols for both techniques.
Protocol 1: siRNA Knockdown of MRTF-A
This protocol provides a general workflow for transiently knocking down MRTF-A in cultured cells using lipid-based transfection.
Workflow for siRNA Knockdown:
Detailed Steps:
-
Cell Seeding: The day before transfection, seed cells in antibiotic-free medium to be 60-80% confluent at the time of transfection.[25]
-
siRNA Preparation: On the day of transfection, dilute MRTF-A specific siRNA and a non-targeting control siRNA to the desired final concentration (e.g., 10-50 nM) in a serum-free medium like Opti-MEM.[2][25]
-
Transfection Reagent Preparation: In a separate tube, dilute a lipid-based transfection reagent (e.g., Lipofectamine® RNAiMAX) in the same serum-free medium according to the manufacturer's instructions.[25]
-
Complex Formation: Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate at room temperature for 5-20 minutes to allow for the formation of siRNA-lipid complexes.[25]
-
Transfection: Add the complexes drop-wise to the cells.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours. The optimal time depends on the cell type and the turnover rate of the MRTF-A protein.
-
Analysis: After incubation, harvest the cells. Assess knockdown efficiency at the mRNA level using quantitative real-time PCR (qRT-PCR) and at the protein level using Western blotting.[3][26]
Protocol 2: this compound Treatment
This protocol outlines the general steps for treating cultured cells with this compound to inhibit MRTF-A activity.
Workflow for this compound Treatment:
Detailed Steps:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in dimethyl sulfoxide (DMSO). Store at -20°C.
-
Cell Seeding: Plate cells and grow to the desired confluency for the planned experiment. For many assays, cells are serum-starved for several hours prior to treatment to establish a baseline.
-
Working Solution Preparation: On the day of the experiment, dilute the this compound stock solution to the final desired concentration (typically 0.1-10 µM) in the appropriate cell culture medium.[5][22] Also, prepare a vehicle control medium containing the same final concentration of DMSO.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period. The incubation time will vary depending on the assay (e.g., 1 hour for signaling studies, 18-24 hours for gene expression or migration assays).[13][22]
-
Analysis: Analyze the experimental endpoints. This could include immunofluorescence to observe MRTF-A subcellular localization, luciferase reporter assays for SRF activity, qRT-PCR for target gene expression, or functional assays like cell migration or invasion assays.[22][23]
Summary and Recommendations
The choice between siRNA knockdown and this compound treatment depends on the specific research question, the experimental system, and the desired temporal control.
Logical Comparison of Methods:
-
For studying the long-term consequences of MRTF-A loss , siRNA knockdown is more appropriate as it eliminates the protein.
-
For investigating the acute roles of MRTF-A signaling and for precise temporal control , the rapid and reversible nature of This compound treatment is advantageous.
-
To validate findings and control for off-target effects , it is often best practice to use both methods. A phenotype observed with both a specific siRNA and a small molecule inhibitor is more likely to be a true consequence of MRTF-A inhibition.
Ultimately, a thorough understanding of each method's strengths and limitations, combined with careful experimental design and appropriate controls, will yield the most reliable and insightful results in the study of MRTF-A biology.
References
- 1. RNAi Four-Step Workflow | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. Knockdown of Target Genes by siRNA In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Top 4 ways to make your siRNA experiment a success [horizondiscovery.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Stereospecific Inhibitory Effects of CCG-1423 on the Cellular Events Mediated by Myocardin-Related Transcription Factor A | PLOS One [journals.plos.org]
- 7. biorxiv.org [biorxiv.org]
- 8. Myocardin-related transcription factor A (MRTF-A) activity-dependent cell adhesion is correlated to focal adhesion kinase (FAK) activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. uniprot.org [uniprot.org]
- 10. Pharmacological Intervention of MKL/SRF signaling by CCG-1423 impedes Endothelial Cell Migration and Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. RPEL Proteins Are the Molecular Targets for CCG-1423, an Inhibitor of Rho Signaling | PLOS One [journals.plos.org]
- 12. Stereospecific Inhibitory Effects of CCG-1423 on the Cellular Events Mediated by Myocardin-Related Transcription Factor A - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. horizondiscovery.com [horizondiscovery.com]
- 15. Systematic analysis of off-target effects in an RNAi screen reveals microRNAs affecting sensitivity to TRAIL-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The siRNA Off-Target Effect Is Determined by Base-Pairing Stabilities of Two Different Regions with Opposite Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 17. siRNA Off-Target Effects Can Be Reduced at Concentrations That Match Their Individual Potency | PLOS One [journals.plos.org]
- 18. journals.biologists.com [journals.biologists.com]
- 19. CCG-1423-derived compounds reduce global RNA synthesis and inhibit transcriptional responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. biorxiv.org [biorxiv.org]
- 21. MRTFA myocardin related transcription factor A [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 22. aacrjournals.org [aacrjournals.org]
- 23. CCG-1423: a small-molecule inhibitor of RhoA transcriptional signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Activation of MRTF-A–dependent gene expression with a small molecule promotes myofibroblast differentiation and wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 25. m.youtube.com [m.youtube.com]
- 26. researchgate.net [researchgate.net]
Exploring Synergistic Anti-Cancer Effects: A Comparative Guide to (R)-CCG-1423 and Other Rho Pathway Inhibitors in Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
While direct experimental evidence for the synergistic effects of (R)-CCG-1423 with other cancer drugs remains to be published, a growing body of research highlights the therapeutic potential of targeting the Rho signaling pathway in combination with established anti-cancer agents. This compound, a potent and specific inhibitor of the Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) signaling pathway, holds promise for enhancing the efficacy of conventional cancer therapies.[1][2][3][4] This guide provides a comparative overview of the synergistic potential of inhibiting the Rho pathway, drawing on data from studies involving other Rho pathway inhibitors to inform future research directions for this compound.
The Rationale for Combination Therapy
The Rho GTPase family, particularly RhoA, and its downstream effectors like Rho-associated kinase (ROCK) and the MRTF/SRF transcriptional pathway, are crucial regulators of cellular processes frequently dysregulated in cancer, including proliferation, survival, invasion, and metastasis.[5][6] Inhibition of this pathway can induce cancer cell apoptosis and suppress tumor growth.[4][5] Combining inhibitors of the Rho pathway with other anti-cancer drugs presents a compelling strategy to achieve synergistic effects, overcome drug resistance, and reduce therapeutic doses to minimize toxicity.
Synergistic Combinations with Rho Pathway Inhibitors
Although specific data for this compound is not yet available, studies on other inhibitors targeting the Rho pathway, such as ROCK inhibitors (e.g., Fasudil, Y-27632) and RhoGDIα inhibitors, have demonstrated significant synergistic anti-tumor activity in combination with various chemotherapeutic agents and targeted therapies.
Quantitative Data on Synergistic Effects
The following table summarizes key findings from preclinical studies investigating the synergistic effects of Rho pathway inhibitors with other cancer drugs.
| Combination Therapy | Cancer Type | Key Findings | Reference |
| ROCK Inhibitor + EGFR Inhibitor | Triple-Negative Breast Cancer | Synergistic impairment of cell growth and induction of cell cycle arrest. | [5] |
| ROCK Inhibitor + PLK1 Inhibitor | KRAS-mutant Cancers | Synergistic therapeutic efficacy. | [5] |
| RhoGDIα Inhibitor (SKLB-163) + Paclitaxel | Lewis Lung Carcinoma | Significant inhibition of cell proliferation, induction of apoptosis, and 84% tumor regression in a mouse model. | [7] |
| ROCK Inhibitor (Y-27632) + Gemcitabine | Pancreatic Cancer Stem Cells | Sensitization of cancer stem cells to gemcitabine, leading to increased apoptosis. | [8] |
| ROCK Inhibitor + Cisplatin | Hepatocellular Carcinoma | Profound sensitization of HCC tumors to cisplatin treatment in a murine xenograft model. | [9] |
| RhoA Silencing + Doxorubicin | Colon Cancer | Complete reversion of doxorubicin resistance in doxorubicin-resistant human colon cancer cells. | [10] |
Signaling Pathways and Mechanisms of Synergy
The synergistic effects observed with Rho pathway inhibitors in combination with other cancer drugs can be attributed to the targeting of multiple, often interconnected, signaling pathways crucial for cancer cell survival and proliferation.
This compound acts downstream of RhoA and ROCK, specifically inhibiting the interaction between MRTF and SRF, thereby suppressing the transcription of genes involved in cancer progression.[1][2] Combining this compound with drugs that target different nodes of this or parallel survival pathways could lead to a more profound and durable anti-cancer response.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to assess synergistic effects.
Cell Viability and Synergy Analysis
Objective: To determine the cytotoxic effects of single agents and their combination and to quantify the degree of synergy.
Protocol:
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a range of concentrations of this compound, the other cancer drug, and their combination at a constant ratio. Include vehicle-treated cells as a control.
-
Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).
-
Viability Assay: Assess cell viability using an MTS or MTT assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the Combination Index (CI) using the Chou-Talalay method with software such as CompuSyn. A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.
Apoptosis Assay
Objective: To measure the induction of apoptosis following treatment with single agents and their combination.
Protocol:
-
Treatment: Treat cells with the drugs as described for the viability assay.
-
Cell Harvesting: After the incubation period, harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Stain the cells with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.
Future Directions and Conclusion
The available evidence strongly suggests that targeting the Rho signaling pathway is a promising strategy for combination cancer therapy. While direct studies on this compound are needed, the synergistic effects observed with other Rho pathway inhibitors provide a solid rationale for investigating this compound in combination with a wide range of anti-cancer drugs, including standard chemotherapies and other targeted agents. Future research should focus on identifying optimal drug combinations, elucidating the precise molecular mechanisms of synergy, and evaluating these combinations in relevant preclinical in vivo models to pave the way for clinical translation. The data presented in this guide serves as a valuable resource for researchers dedicated to advancing novel and more effective cancer treatments.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. CCG-1423: a small-molecule inhibitor of RhoA transcriptional signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rho-Kinase as a Target for Cancer Therapy and Its Immunotherapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Myocardin-Related Transcription Factors and SRF are required for cytoskeletal dynamics, invasion and experimental metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel inhibitor of Rho GDP-dissociation inhibitor α improves the therapeutic efficacy of paclitaxel in Lewis lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ar.iiarjournals.org [ar.iiarjournals.org]
- 9. RhoE/ROCK2 regulates chemoresistance through NF-κB/IL-6/ STAT3 signaling in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. RhoA silencing reverts the resistance to doxorubicin in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of (R)-CCG-1423: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of (R)-CCG-1423, a specific inhibitor of the Rho pathway. Adherence to these guidelines, in conjunction with your institution's specific environmental health and safety (EHS) protocols, is paramount for ensuring a safe laboratory environment.
This compound: Properties and Safety Considerations
Understanding the characteristics of this compound is the first step in its safe handling and disposal. The following table summarizes key data for this compound.
| Property | Value | Source |
| Chemical Name | N-[2-[4-(4-chlorophenyl)amino]-1-methyl-2-oxoethoxy]-3,5-bis(trifluoromethyl)-benzamide | [1] |
| CAS Number | 285986-88-1 | [1] |
| Molecular Formula | C18H13ClF6N2O3 | [1] |
| Molecular Weight | 454.8 g/mol | [1] |
| Appearance | Solid | [2] |
| Solubility | DMF: 10 mg/ml, DMSO: 10 mg/ml, DMSO:PBS (pH 7.2) (1:5): 0.15 mg/ml, Ethanol: 0.25 mg/ml | [1] |
| Storage | Recommended storage at -20°C. Stock solutions can be stored at -80°C for up to 2 years and at -20°C for up to 1 year.[2] | [2] |
Step-by-Step Disposal Protocol for this compound
The disposal of this compound, like many research chemicals, should be approached with a clear and systematic process to minimize risk and ensure regulatory compliance. The following protocol outlines the recommended steps for disposing of both the pure compound and contaminated labware.
Personal Protective Equipment (PPE) is mandatory throughout the handling and disposal process. This includes, but is not limited to, safety goggles, a lab coat, and chemical-resistant gloves.
Part 1: Disposal of Unused or Expired this compound (Neat Compound)
-
Consult Institutional EHS Guidelines: Before initiating any disposal procedure, consult your institution's Environmental Health and Safety (EHS) department for specific guidelines on chemical waste. Regulations can vary significantly between institutions and localities.
-
Package for Disposal:
-
Ensure the original container is securely sealed. If the original container is compromised, transfer the compound to a new, compatible, and clearly labeled waste container.
-
The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: this compound
-
The CAS number: 285986-88-1
-
An indication of the hazards (e.g., "Irritant," "Toxic")
-
-
-
Segregate Waste: Store the packaged this compound waste separately from other incompatible chemical waste streams.
-
Arrange for Pickup: Contact your institution's EHS department to schedule a pickup for hazardous chemical waste. Do not attempt to dispose of the neat compound down the drain or in the regular trash.
Part 2: Disposal of Contaminated Labware and Materials
This includes items such as pipette tips, centrifuge tubes, gloves, and paper towels that have come into contact with this compound.
-
Segregation at the Point of Use:
-
Establish a designated, labeled waste container in the immediate work area where this compound is being used.
-
This container should be clearly marked as "Hazardous Waste Contaminated with this compound."
-
-
Disposal of Solid Waste:
-
Place all contaminated solid materials directly into the designated hazardous waste container.
-
Do not mix with non-hazardous laboratory trash.
-
-
Disposal of Liquid Waste (e.g., solutions containing this compound):
-
Collect all liquid waste containing this compound in a compatible, sealed, and clearly labeled hazardous waste container.
-
The label should include the chemical name, CAS number, and an approximate concentration of the compound.
-
Under no circumstances should solutions containing this compound be poured down the drain.
-
-
Decontamination of Glassware:
-
If glassware is to be reused, it should be decontaminated. A common procedure is to rinse the glassware with a suitable solvent (such as ethanol, which can dissolve this compound) to remove any residue.
-
The solvent rinse should be collected and disposed of as hazardous liquid waste.
-
After the initial solvent rinse, the glassware can typically be washed using standard laboratory procedures.
-
-
Final Disposal: Once the contaminated waste containers are full, seal them securely and arrange for pickup by your institution's EHS department.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Caption: Disposal workflow for this compound.
By following these procedures and consulting with your local EHS department, you can ensure the safe and compliant disposal of this compound, contributing to a secure and environmentally responsible research environment.
References
Personal protective equipment for handling (R)-CCG-1423
(R)-CCG-1423 , a potent and selective inhibitor of the Rho/MKL1/SRF signaling pathway, is a valuable tool for researchers in cancer and diabetes. Due to its biological activity and the hazardous classifications of similar compounds, it is imperative to handle this compound with a comprehensive safety protocol. This guide provides essential information on personal protective equipment (PPE), operational procedures, and disposal plans to ensure the safety of laboratory personnel.
Personal Protective Equipment (PPE)
Given the conflicting safety information from various suppliers, a cautious approach is recommended. The following PPE should be worn at all times when handling this compound in solid form or in solution.
| Activity | Required Personal Protective Equipment |
| Weighing and Aliquoting Solid Compound | - Chemical splash goggles or safety glasses with side shields- Nitrile gloves (double-gloving recommended)- Laboratory coat- Respiratory protection (N95 or higher-rated respirator) |
| Preparing Solutions | - Chemical splash goggles- Nitrile gloves- Laboratory coat |
| Handling Solutions (e.g., cell culture) | - Safety glasses- Nitrile gloves- Laboratory coat |
| Spill Cleanup | - Chemical splash goggles- Nitrile gloves (double-gloving recommended)- Laboratory coat- Respiratory protection (as needed, depending on spill size and ventilation) |
Note: Always consult your institution's specific safety guidelines and the most recent Safety Data Sheet (SDS) available from the supplier. One supplier, MedChemExpress, classifies the racemate CCG-1423 as a flammable solid that causes skin and serious eye irritation.
Operational Plan: Safe Handling Procedures
A systematic approach to handling this compound is crucial to minimize exposure risk. The following workflow outlines the key steps from receiving the compound to its final use in experiments.
Caption: Workflow for the safe handling of this compound.
Experimental Protocols: Preparation of a Stock Solution
A common procedure in a research setting is the preparation of a stock solution.
Objective: To prepare a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Vented balance enclosure or chemical fume hood
-
Appropriate glassware (e.g., volumetric flask)
-
Micropipettes and sterile, filtered tips
-
Vortex mixer
Procedure:
-
Don appropriate PPE: laboratory coat, nitrile gloves (double-gloved), and chemical splash goggles.
-
Perform calculations: Determine the mass of this compound required to make the desired volume and concentration of the stock solution. The molecular weight of this compound is 454.75 g/mol .
-
Weigh the compound: In a vented balance enclosure or chemical fume hood, carefully weigh the calculated amount of this compound into a suitable container.
-
Dissolve the compound: Add the appropriate volume of anhydrous DMSO to the container with the weighed this compound.
-
Ensure complete dissolution: Vortex the solution until the compound is completely dissolved. Gentle warming may be required.
-
Store the stock solution: Aliquot the stock solution into smaller, clearly labeled, and tightly sealed vials. Store at -20°C for long-term stability.
Disposal Plan
All waste materials contaminated with this compound must be disposed of as hazardous chemical waste.
-
Solid Waste: Collect all disposable materials that have come into contact with this compound, including gloves, weigh boats, and pipette tips, in a designated, sealed waste bag.
-
Liquid Waste: Collect all solutions containing this compound in a clearly labeled, sealed waste container. Do not pour down the drain. While one Safety Data Sheet from Cayman Chemical for the racemate CCG-1423 suggests it may cause long-lasting harmful effects to aquatic life, it is crucial to prevent any environmental release.
-
Sharps Waste: Dispose of any contaminated needles or other sharps in a designated sharps container.
All waste containers must be clearly labeled with the contents and the appropriate hazard warnings. Follow your institution's guidelines for the final disposal of hazardous chemical waste.
By adhering to these safety and handling protocols, researchers can minimize the risks associated with the use of the potent small molecule inhibitor this compound and ensure a safe laboratory environment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
